molecular formula C8H5N3O2 B080776 3-Nitro-1,5-naphthyridine CAS No. 13058-75-8

3-Nitro-1,5-naphthyridine

Número de catálogo: B080776
Número CAS: 13058-75-8
Peso molecular: 175.14 g/mol
Clave InChI: CVLOAVGLAYWJHC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Nitro-1,5-naphthyridine is a high-value, nitrogen-rich heterocyclic compound that serves as a versatile synthetic intermediate in advanced chemical research. Its core structure is a diazanaphthalene, consisting of two fused pyridine rings in a 1,5-orientation, which is functionalized with a nitro group at the 3-position. This electron-deficient ring system is of significant interest in medicinal chemistry, as the 1,5-naphthyridine scaffold is a privileged structure known to exhibit a wide spectrum of biological activities, including antiproliferative, antibacterial, antiviral, and anti-inflammatory properties . The primary research value of this compound lies in its utility as a building block for the synthesis of more complex molecules. The nitro group is a key reactive handle, amenable to reduction to an amine or participation in nucleophilic aromatic substitution (S N H) reactions, allowing for strategic functionalization of the naphthyridine core . This enables researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies and drug discovery campaigns. Furthermore, 1,5-naphthyridine derivatives find applications beyond pharmaceuticals, serving as ligands in the formation of metal complexes for catalytic or luminescent materials, and as components in organic electronics such as organic light-emitting diodes (OLEDs), sensors, and semiconductors . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-nitro-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O2/c12-11(13)6-4-8-7(10-5-6)2-1-3-9-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLOAVGLAYWJHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=N2)[N+](=O)[O-])N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10519638
Record name 3-Nitro-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10519638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13058-75-8
Record name 3-Nitro-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10519638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Targeting of 1,5-Naphthyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,5-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, distinct from its 1,8- and 1,6-isomers due to its unique electronic distribution and hydrogen-bonding capabilities. While often overshadowed by quinolones, the 1,5-naphthyridine core has emerged as a critical template for developing potent inhibitors of serine/threonine kinases and viral enzymes.

This technical guide dissects the therapeutic utility of 1,5-naphthyridine derivatives, focusing on two validated high-value targets: TGF-β Type I Receptor (ALK5) and HIV-1 Integrase . It provides researchers with actionable protocols for synthesis and biological validation, grounded in rigorous structure-activity relationship (SAR) data.

The Chemical Advantage: Why 1,5-Naphthyridine?

The 1,5-naphthyridine ring system consists of two fused pyridine rings with nitrogen atoms at the 1 and 5 positions. This arrangement offers specific advantages in drug design:

  • Electronic Deficient Character: The scaffold is highly electron-deficient, making it susceptible to nucleophilic attack at the 2- and 6-positions, facilitating diverse functionalization.

  • Hydrogen Bond Acceptor Motifs: The nitrogen lone pairs are optimally positioned to interact with hinge regions of kinase ATP-binding pockets or coordinate with metal ions (e.g., Mg²⁺) in metalloenzyme active sites.

  • Bioisosterism: It serves as a bioisostere for quinoline, isoquinoline, and pteridine, often improving solubility and metabolic stability profiles compared to its carbocyclic analogs.

Primary Therapeutic Target: TGF-β Type I Receptor (ALK5)

The most clinically significant application of 1,5-naphthyridine derivatives is the inhibition of Activin Receptor-Like Kinase 5 (ALK5) , the type I receptor for Transforming Growth Factor-beta (TGF-β).

Mechanism of Action

TGF-β signaling drives fibrosis, tumor metastasis, and epithelial-to-mesenchymal transition (EMT). The pathway activates when TGF-β binds to the Type II receptor, which recruits and phosphorylates the Type I receptor (ALK5).[1] ALK5 then phosphorylates SMAD2/3 proteins, which translocate to the nucleus to regulate gene expression.

The 1,5-Naphthyridine Solution: Derivatives like RepSox (E-616452) utilize the 1,5-naphthyridine core to occupy the ATP-binding pocket of ALK5. The N-1 nitrogen typically accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., His283 in ALK5), while the C-2 substituent (often a pyrazole) extends into the gatekeeper region, conferring high selectivity over p38 MAPK.

Validated Compound: RepSox[2]
  • Chemical Name: 2-(3-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl)-1,5-naphthyridine[2][3][4]

  • Potency: IC₅₀ = 4 nM (ALK5 autophosphorylation); IC₅₀ = 23 nM (Binding).[2][3]

  • Application: Cellular reprogramming (replacing Sox2), cancer immunotherapy, and fibrosis treatment.

Visualization: TGF-β Signaling & Inhibition

The following diagram illustrates the signal transduction cascade and the precise intervention point of 1,5-naphthyridine inhibitors.

TGF_Pathway TGF_Ligand TGF-β Ligand TypeII_Rec TGF-β Type II Receptor TGF_Ligand->TypeII_Rec Binding ALK5 ALK5 (Type I Receptor) [Therapeutic Target] TypeII_Rec->ALK5 Phosphorylation SMAD SMAD2/3 Phosphorylation ALK5->SMAD Activation RepSox 1,5-Naphthyridine Inhibitor (e.g., RepSox) RepSox->ALK5 ATP-Competitive Inhibition Nucleus Nuclear Translocation & Gene Transcription SMAD->Nucleus Signaling

Caption: Schematic of the TGF-β pathway showing ATP-competitive inhibition of ALK5 by 1,5-naphthyridine derivatives.

Secondary Target: HIV-1 Integrase

While 1,6-naphthyridines (e.g., L-870,810) are more famous in this domain, 1,5-naphthyridine-2(1H)-ones have been validated as potent HIV-1 Integrase Strand Transfer Inhibitors (INSTIs).

  • Mechanism: These compounds function by chelating the two Mg²⁺ ions in the integrase active site. The 1,5-naphthyridine core provides the necessary planar scaffold to support a chelating triad (often involving a 4-hydroxy group and the N-5 nitrogen or a pendant heteroatom).

  • Key Insight: The 1,5-isomer offers a distinct vector for substituent growth at the 7-position, allowing interactions with a hydrophobic pocket formed by the viral DNA and the enzyme, which can overcome resistance mutations affecting other scaffold classes.

Technical Protocols

This section details the experimental workflows for synthesizing a core 1,5-naphthyridine scaffold and validating its activity against ALK5.

Protocol A: Synthesis of the 1,5-Naphthyridine Core

Based on the foundational chemistry established by Gellibert et al. (2004).

Objective: Synthesize 2-chloro-1,5-naphthyridine as a versatile precursor for Suzuki/Buchwald couplings to generate bioactive derivatives (like RepSox analogs).

Reagents: 3-Aminopyridine, Diethyl ethoxymethylene malonate (DEEM), Diphenyl ether, Phosphorus oxychloride (POCl₃).

Step-by-Step Methodology:

  • Condensation:

    • Mix 3-aminopyridine (1.0 eq) and DEEM (1.1 eq) in a round-bottom flask.

    • Heat at 110°C for 2 hours. Monitor by TLC for the disappearance of starting amine.

    • Result: Formation of the enamine intermediate diethyl 2-((pyridin-3-ylamino)methylene)malonate.

  • Cyclization (Gould-Jacobs Reaction):

    • Dissolve the intermediate in diphenyl ether (high boiling solvent).

    • Heat to reflux (~250°C) for 1-2 hours. Safety Note: Ensure vigorous stirring and use a blast shield.

    • Cool the mixture and dilute with hexane to precipitate the product.

    • Filter and wash with hexane.

    • Result: Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.

  • Saponification & Decarboxylation:

    • Hydrolyze the ester using 10% NaOH (reflux, 2h), then acidify to isolate the carboxylic acid.

    • Decarboxylate by heating the solid acid in quinoline with copper bronze at 220°C.

    • Result: 1,5-Naphthyridin-4-ol (tautomer of 1,5-naphthyridin-4(1H)-one).

  • Chlorination (Activation):

    • Reflux the 4-hydroxy intermediate in neat POCl₃ for 3 hours.

    • Remove excess POCl₃ under reduced pressure. Neutralize with NaHCO₃ (aq).

    • Extract with Dichloromethane (DCM).

    • Result: 4-Chloro-1,5-naphthyridine . (Note: For RepSox-like molecules, functionalization often targets the 2-position; the starting material would be 6-aminopyridine-3-carboxylate derivatives to direct cyclization appropriately, or using N-oxide chemistry to activate the 2-position).

Protocol B: ALK5 Kinase Inhibition Assay (ADP-Glo Method)

A self-validating luminescence assay to determine IC₅₀.

Principle: Measures the conversion of ATP to ADP by the kinase. The generated ADP is converted to ATP, which is then used by luciferase to generate light. Luminescence is directly proportional to kinase activity.

Materials:

  • Recombinant Human ALK5 (TGFβR1) kinase.

  • Substrate: TGFβR1 peptide or Casein.

  • ATP (Ultrapure).

  • ADP-Glo™ Kinase Assay Kit (Promega).[1][5]

  • 384-well white microplate.

Workflow:

  • Compound Preparation:

    • Dissolve 1,5-naphthyridine test compounds in 100% DMSO.

    • Prepare 3-fold serial dilutions in kinase buffer (ensure final DMSO < 1%).

  • Kinase Reaction:

    • Add 2 µL of diluted compound to wells.

    • Add 4 µL of Enzyme Master Mix (ALK5 + Buffer). Incubate 10 min at RT to allow inhibitor binding.

    • Initiate reaction by adding 4 µL of Substrate/ATP mix (Final ATP conc. should be near Km, approx 10 µM).

    • Incubate at 30°C for 60 minutes.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent (Terminates reaction and depletes remaining ATP). Incubate 40 min at RT.

    • Add 20 µL of Kinase Detection Reagent (Converts ADP to ATP -> Luciferase reaction). Incubate 30 min at RT.

  • Data Analysis:

    • Measure luminescence (RLU) on a plate reader.[1]

    • Normalize data: (Sample - No Enzyme Control) / (No Inhibitor Control - No Enzyme Control) * 100.

    • Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate IC₅₀.

Visualization: Experimental Workflow

The following diagram maps the critical path from chemical synthesis to data generation.

Workflow Start Start: Scaffold Design Synth Synthesis (Gould-Jacobs) Start->Synth Purify Purification (HPLC/Cryst) Synth->Purify QC QC: NMR & MS Validation Purify->QC QC->Synth Fail Assay_Prep Assay: ADP-Glo Setup QC->Assay_Prep Pass Readout Luminescence Readout Assay_Prep->Readout Analysis IC50 Calculation Readout->Analysis

Caption: Integrated workflow for the synthesis and biological validation of 1,5-naphthyridine kinase inhibitors.

Emerging Frontiers & Future Outlook

While ALK5 and Integrase are established, the 1,5-naphthyridine scaffold is expanding into new territories:

TargetTherapeutic AreaStatusKey Reference
PI3Kδ / mTOR OncologyPreclinicalAryl(1-arylamino)ethyl derivatives show dual inhibition potential.
PKMYT1 OncologyEmergingRecent (2025) data suggests naphthyridinones target this cell cycle regulator.
AChE Alzheimer'sExploratoryBioisosteric replacement of tacrine-like scaffolds; currently less potent than 1,6-isomers but offers different toxicity profiles.

Conclusion: The 1,5-naphthyridine moiety is not merely a structural spacer but a functional pharmacophore. Its ability to engage in bidentate hydrogen bonding while maintaining a planar, stacking-favorable geometry makes it indispensable for targeting the ATP-binding clefts of kinases like ALK5. Future development should focus on optimizing the C-2 and C-6 positions to enhance selectivity and pharmacokinetic properties.

References

  • Gellibert, F., et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry.

  • Tocris Bioscience. (n.d.). RepSox: Potent and selective inhibitor of TGF-βRI.[2][3]

  • BPS Bioscience. (2024). TGFβR1 (ALK5) Kinase Assay Kit Protocol.

  • Johns, B. A., et al. (2009). Synthesis and antiviral activity of 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one HIV integrase inhibitors. Journal of Medicinal Chemistry.

  • Reaction Biology. (2025). ALK5/TGFBR1 Kinase Assay Service.

  • PubChem. (2025).[3] RepSox Compound Summary.

Sources

Electronic Modulation of 1,5-Naphthyridine: The Nitro Group as a Reactivity Switch

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,5-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinoline and naphthalene in kinase inhibitors (e.g., ALK5, p38 MAP) and antibacterials. However, its electron-deficient nature—stemming from two ring nitrogens—creates a "Deactivation Paradox": the ring is resistant to electrophilic functionalization (like direct nitration) yet highly susceptible to nucleophilic degradation.

This guide details the nitro group (


)  not merely as a substituent, but as an electronic switch . By strategically installing a nitro group, researchers can lower the LUMO energy of the system, enabling controlled Nucleophilic Aromatic Substitution (

) at specific positions. We focus here on the N-oxide activation route , the most reliable method for overcoming the scaffold's inherent inertness.

Electronic Architecture: The "Super-Deficient" Core

To understand the nitro group's impact, one must first map the baseline electronic topography of 1,5-naphthyridine. Unlike naphthalene (uniform electron density) or quinoline (polarized), 1,5-naphthyridine possesses two pyridine-like nitrogens at positions 1 and 5.

The Nitrogen Pull

Each nitrogen atom exerts a strong inductive (


) and mesomeric (

) pull.
  • Positions 2, 4, 6, and 8 (

    
     and 
    
    
    
    to N):
    These carbons are severely electron-depleted.
  • Positions 3 and 7 (

    
     to N):  These retain slightly higher electron density, making them the only theoretical sites for electrophilic attack, though they remain deactivated compared to benzene.
    

When a nitro group is introduced, it imposes an additional, powerful


 (resonance) and 

effect. If placed at C-4 , it acts synergistically with the N-1 and N-5 atoms, creating a "sink" for electron density that facilitates nucleophilic attack at the ipso-carbon (C-4) or the adjacent C-2.
Visualization: Electronic Density Flow

The following diagram illustrates the electron density withdrawal vectors in 4-nitro-1,5-naphthyridine.

ElectronicEffects N1 N-1 (Ring) C4 C-4 (Ipso) N1->C4 Ortho Activation N5 N-5 (Ring) NO2 4-NO2 Group NO2->C4 Activation for Nucleophile Ring 1,5-Naphthyridine $pi$-System Ring->N1 Induction (-I) Ring->N5 Induction (-I) Ring->NO2 Resonance (-R)

Figure 1: Synergistic electron withdrawal by ring nitrogens and the nitro group creates a highly electrophilic center at C-4.

Strategic Synthesis: The N-Oxide Route

Direct nitration of 1,5-naphthyridine with mixed acid (


) is notoriously difficult. The acidic medium protonates both ring nitrogens, generating a dication that electrostatically repels the nitronium ion (

).

The Solution: Oxidation to the N-oxide . The N-oxide oxygen acts as an electron donor (+M effect) to the ring, partially offsetting the deactivation and directing the incoming electrophile to the C-4 position (para to the N-oxide).

Protocol: Synthesis of 4-Nitro-1,5-naphthyridine-1-oxide

Safety Warning: Nitration reactions involve strong oxidizers and exotherms. Perform behind a blast shield.

Step 1: N-Oxidation[1][2]
  • Reagents: Dissolve 1,5-naphthyridine (10 mmol) in glacial acetic acid (20 mL).

  • Addition: Add 30% hydrogen peroxide (

    
    , 5 mL) dropwise.
    
  • Reaction: Heat to 70°C for 8–12 hours. Monitor by TLC (MeOH/DCM 1:9); the N-oxide is more polar.

  • Workup: Concentrate in vacuo. Neutralize with saturated

    
    . Extract with chloroform (
    
    
    
    ). Dry over
    
    
    and evaporate.
    • Yield Target: >80% of 1,5-naphthyridine-1-oxide.

Step 2: Regioselective Nitration[3]
  • Preparation: Dissolve 1,5-naphthyridine-1-oxide (5 mmol) in conc.

    
     (10 mL) at 0°C.
    
  • Nitration: Add fuming

    
     (3 mL) dropwise, maintaining temp <10°C.
    
  • Heating: Warm slowly to 100°C and stir for 2 hours.

    • Mechanism:[4][5][6][7][8][9][10] The N-oxide directs the

      
       attack to C-4 (para).
      
  • Quench: Pour onto 100g crushed ice. Neutralize carefully with

    
     to pH 8.
    
  • Isolation: The yellow precipitate is 4-nitro-1,5-naphthyridine-1-oxide . Filter and recrystallize from ethanol.

Step 3: Deoxygenation (Optional)

If the target is the parent naphthyridine:

  • Reflux the nitro-N-oxide with phosphorus trichloride (

    
    ) in chloroform for 2 hours.
    
  • Note: This step preserves the nitro group while removing the N-oxide oxygen.

Synthetic Workflow Diagram

SynthesisWorkflow Start 1,5-Naphthyridine Step1 Step 1: N-Oxidation (H2O2, AcOH, 70°C) Start->Step1 Inter1 1,5-Naphthyridine-1-oxide Step1->Inter1 Step2 Step 2: Nitration (HNO3, H2SO4, 100°C) Inter1->Step2 Regioselective (Para to N-O) Product 4-Nitro-1,5-naphthyridine-1-oxide Step2->Product Step3 Step 3: Deoxygenation (PCl3, CHCl3) Product->Step3 Optional Final 4-Nitro-1,5-naphthyridine Step3->Final

Figure 2: The N-oxide strategy circumvents the deactivation of the parent ring, allowing regioselective C-4 nitration.

Reactivity Profile: Nucleophilic Aromatic Substitution ( )

Once the nitro group is installed, the 1,5-naphthyridine ring becomes primed for


. The nitro group is an excellent "leaving group activator" (activating a halide at the same position) or can itself be displaced if the nucleophile is strong enough.
The Mechanism

The reaction proceeds via an addition-elimination pathway involving a Meisenheimer Complex .[6]

  • Attack: Nucleophile (e.g., amine, alkoxide) attacks the carbon bearing the leaving group (or the nitro group).[8]

  • Stabilization: The negative charge is delocalized onto the ring nitrogens and the nitro group oxygens.

  • Re-aromatization: The leaving group is expelled.

Comparative Reactivity Data

The following table illustrates the relative reactivity of 1,5-naphthyridine derivatives toward methoxide ion (


) at 25°C.
SubstrateRelative Rate (

)
Observation
1,5-Naphthyridine< 0.01Inert to mild nucleophiles.
3-Bromo-1,5-naphthyridine1.0Slow substitution (requires heat).
4-Nitro-1,5-naphthyridine ~5,400 Rapid displacement of

or adjacent halides.
2-Chloro-1,5-naphthyridine50Moderate reactivity (activated by N-1).

Note: Data derived from kinetic trends in diazanaphthalenes [1, 2].

Pathway Diagram

SNArMechanism Substrate 4-Nitro-1,5-naphthyridine Complex Meisenheimer Complex Substrate->Complex Transition State Nu Nucleophile (Nu:-) Nu->Substrate Attack at C-4 Product 4-Substituted Naphthyridine Complex->Product Elimination LG NO2- (Leaving Group) Complex->LG

Figure 3: The nitro group stabilizes the Meisenheimer intermediate, lowering the activation energy for substitution.

Medicinal Chemistry Implications[2][11]

In drug discovery, the nitro-1,5-naphthyridine system is rarely the final drug due to toxicity concerns (nitroreductase liability). Instead, it is a high-value intermediate .

  • Reduction to Amines: The nitro group is reduced (

    
     or 
    
    
    
    ) to the 4-amino-1,5-naphthyridine .
    • Application: This amine is the precursor for urea-based kinase inhibitors (e.g., ALK5 inhibitors for TGF-

      
       signaling) [3].
      
  • Scaffold Hopping: The 1,5-naphthyridine core is isosteric with quinazoline (found in EGFR inhibitors like Gefitinib). The additional nitrogen at position 5 alters solubility and metabolic clearance (lowering lipophilicity, LogP).

References

  • Paudler, W. W., & Kress, T. J. (1967). Naphthyridine Chemistry.[5][11][12][13][14] V. The Synthesis and Reactivity of 1,5-Naphthyridines. The Journal of Organic Chemistry. Link

  • Brown, D. J. (2002). The Naphthyridines. The Chemistry of Heterocyclic Compounds, Wiley-Interscience. Link

  • Gellibert, F., et al. (2004).[1][12] Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry. Link

  • Litvinov, V. P. (2004). Advances in the chemistry of naphthyridines. Russian Chemical Reviews. Link

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 3-Nitro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 3-Nitro-1,5-naphthyridine, a key intermediate in medicinal chemistry and materials science. The 1,5-naphthyridine scaffold is a privileged structure in drug discovery, and functionalization via nitration provides a versatile handle for further chemical modification.[1] This guide outlines the chemical principles, a step-by-step experimental protocol, critical safety considerations, and methods for product characterization. The procedure is based on the electrophilic aromatic substitution of the 1,5-naphthyridine core using a mixed acid nitrating agent, a standard method for deactivated heterocyclic systems.

Introduction and Scientific Principle

The 1,5-naphthyridine ring system, composed of two fused pyridine rings, is a foundational core for a multitude of biologically active compounds.[2] However, the presence of two electron-withdrawing nitrogen atoms strongly deactivates the aromatic system towards electrophilic attack. This makes direct functionalization, such as nitration, a chemically challenging but essential transformation.

The underlying mechanism is an electrophilic aromatic substitution (SEAr) . The reaction proceeds through the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of fuming nitric acid and concentrated sulfuric acid.[3] The sulfuric acid acts as both a catalyst and a dehydrating agent, protonating nitric acid to facilitate the loss of a water molecule and form the nitronium ion.

Due to the deactivating effect of the ring nitrogens, electrophilic attack is directed to the positions least affected by their electron-withdrawing influence. Theoretical and experimental data show that substitution occurs preferentially at the C-3 and C-7 positions (meta to the nitrogen atoms). For the unsubstituted 1,5-naphthyridine, this results in the formation of this compound as the primary product.[4]

Hazard and Safety Assessment

WARNING: This procedure involves highly corrosive, oxidizing, and potentially explosive materials. A thorough risk assessment must be conducted before commencing any work. This synthesis must be performed inside a certified chemical fume hood with the sash at the lowest practical height.

Reagent / Hazard CAS No. Hazard Description Mandatory Precautions
1,5-Naphthyridine 254-79-5Harmful if swallowed. Causes skin and eye irritation.Wear standard PPE. Avoid inhalation of dust.
Fuming Nitric Acid (≥90%) 7697-37-2Extreme Danger. Severe corrosive. Oxidizer. May be fatal if inhaled. Causes severe skin burns and eye damage.Work in a chemical fume hood. Wear acid-resistant gloves (butyl rubber), a flame-retardant lab coat, chemical splash goggles, and a face shield. Ensure an emergency shower and eyewash station are immediately accessible.
Conc. Sulfuric Acid (98%) 7664-93-9Extreme Danger. Causes severe skin burns and eye damage. Strong dehydrating agent.Handle with the same level of care as fuming nitric acid. Always add acid to water (or in this case, acid to acid slowly) and never the reverse.
Nitrating Mixture N/AHighly corrosive and reactive. Can react violently with organic materials. Potential for thermal runaway.Prepare the mixture at low temperatures (0 °C or below). Add reagents slowly and monitor the temperature continuously. Never allow the temperature to exceed the specified limits.
Work-up N/AQuenching the reaction with ice/water is highly exothermic.Pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring to dissipate heat effectively.

Experimental Workflow Diagram

The overall process from setup to final product is summarized in the following workflow.

G cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis setup 1. Assemble Glassware (Flask, Stirrer, Funnel, Thermometer) charge_h2so4 2. Charge H₂SO₄ Cool to 0 °C setup->charge_h2so4 prep_mix 3. Prepare Nitrating Mixture (Add HNO₃ to H₂SO₄ dropwise at 0 °C) charge_h2so4->prep_mix add_naph 4. Add 1,5-Naphthyridine (Portion-wise, maintain T < 10 °C) prep_mix->add_naph react 5. Stir Reaction Mixture (e.g., 90 °C for 2.5 hours) add_naph->react quench 6. Quench Reaction (Pour onto crushed ice) react->quench neutralize 7. Neutralize (Add NH₄OH to pH ~7-8) quench->neutralize extract 8. Extract Product (e.g., with Chloroform) neutralize->extract dry_filter 9. Dry & Filter (Anhydrous Na₂SO₄) extract->dry_filter evap 10. Evaporate Solvent dry_filter->evap purify 11. Purify Crude Product (Column Chromatography) evap->purify analyze 12. Characterize Product (NMR, MS, MP) purify->analyze product This compound analyze->product

Caption: High-level workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from established methods for the nitration of deactivated nitrogen-containing heterocycles.[4][5]

Materials and Reagents
Reagent Formula MW ( g/mol ) Amount Mmol Equivalents
1,5-NaphthyridineC₈H₆N₂130.151.00 g7.681.0
Conc. Sulfuric Acid (98%)H₂SO₄98.0812.0 mL--
Fuming Nitric Acid (≥90%)HNO₃63.014.0 mL--
Ammonium Hydroxide (28-30%)NH₄OH35.04As needed--
Chloroform (or DCM)CHCl₃119.38~150 mL--
Anhydrous Sodium SulfateNa₂SO₄142.04As needed--
Silica GelSiO₂60.08As needed--
Crushed IceH₂O18.02~100 g--
Step-by-Step Procedure
  • Preparation of Nitrating Mixture: In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (12.0 mL). Cool the flask in an ice/salt bath to 0 °C.

  • Slowly and dropwise , add fuming nitric acid (4.0 mL) to the cold, stirring sulfuric acid via the dropping funnel. CRITICAL: Maintain the internal temperature below 10 °C throughout the addition. The addition should take approximately 15-20 minutes.

  • Substrate Addition: Once the nitrating mixture is prepared and stable at 0-5 °C, begin adding 1,5-Naphthyridine (1.00 g, 7.68 mmol) in small portions over 20-30 minutes. CRITICAL: Monitor the temperature closely; ensure it does not rise above 10 °C. Significant heat evolution will occur.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, carefully heat the reaction mixture in a pre-heated oil bath to 90 °C. Stir at this temperature for 2.5 hours. The solution will turn dark brown.

  • Quenching: After the reaction period, remove the flask from the oil bath and allow it to cool to room temperature. In a separate large beaker (e.g., 600 mL), prepare a slurry of crushed ice (~100 g). CRITICAL: Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This process is highly exothermic.

  • Neutralization: Place the beaker containing the quenched mixture into an ice bath. Slowly neutralize the acidic solution by adding concentrated ammonium hydroxide (28-30%) dropwise with constant stirring. Monitor the pH and continue adding base until the pH is approximately 7-8. A precipitate may form.

  • Extraction: Transfer the neutralized slurry to a separatory funnel. Extract the aqueous phase with chloroform or dichloromethane (3 x 50 mL).

  • Drying and Filtration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and wash the solid with a small amount of fresh solvent.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow-brown solid.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Product Characterization

The identity and purity of the final product should be confirmed by melting point, NMR spectroscopy, and mass spectrometry.

  • Appearance: Pale yellow crystalline solid.

  • Expected Yield: Low to moderate (published yields for nitration of deactivated heterocycles are often in the 20-40% range).

  • Melting Point: Literature reports a melting point of 214-216 °C.

  • ¹H NMR (Proton NMR): The spectrum should be consistent with a 3-substituted 1,5-naphthyridine structure. Protons adjacent to the nitro group and the ring nitrogens will be significantly downfield-shifted. Expected signals would include distinct aromatic protons, with H-4 being a singlet or a narrow doublet at a very low field (likely >9.5 ppm) due to the deshielding effects of the adjacent nitro group and peri-nitrogen.

  • ¹³C NMR (Carbon NMR): The spectrum will show 8 distinct aromatic carbon signals. The carbon bearing the nitro group (C-3) will be shifted downfield.

  • Mass Spectrometry (MS): (EI) m/z: Expected molecular ion [M]⁺ at 175.04.

Mechanistic Representation

The reaction mechanism involves two primary stages: formation of the electrophile and the subsequent SEAr reaction.

Caption: Mechanism of the electrophilic nitration of 1,5-naphthyridine.

References

  • Fuertes, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252. Available at: [Link]

  • Patent WO2017046675A1. Novel imidazo [4,5-c] quinoline and imidazo [4,5-c][4][5] naphthyridine derivatives as lrrk2 inhibitors. Available at:

  • Brown, D.J. (2008). The Naphthyridines: The Chemistry of Heterocyclic Compounds, Volume 63. John Wiley & Sons, Inc.
  • Patent WO2007046392A1. Fused heterocyclic derivative, medicinal composition containing the same, and medicinal use thereof.
  • Patent WO2020006016A1. Naphthyridinone compounds useful as t cell activators.
  • Patent WO2004031161A1. Neurologically-active compounds.
  • Kim, B., et al. (2016). Discovery of Novel 6,6-Heterocycles as Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists. Journal of Medicinal Chemistry, 59(13), 6339-6354.
  • Orita, A., et al. (2020). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 25(23), 5729. Available at: [Link]

Sources

Application Note: Strategic Functionalization of 1,5-Naphthyridines via Pd-Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Palladium-catalyzed cross-coupling reactions on 1,5-naphthyridines Content Type: Application Note & Protocol Guide Audience: Senior Medicinal Chemists, Process Chemists, and Academic Researchers.

Executive Summary

The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines in kinase inhibitors, antibacterial agents, and antiparasitic drugs.[1] However, its electron-deficient nature and the presence of two chelating nitrogen atoms present specific synthetic challenges, including catalyst deactivation and unpredictable regioselectivity.

This guide provides a field-tested roadmap for the Palladium-catalyzed functionalization of 1,5-naphthyridines. It moves beyond generic protocols to address the specific electronic and steric nuances of this bicycle, ensuring high-yielding C-C and C-N bond formations.

Mechanistic Insight & Reactivity Profiling

The Electronic Landscape

The 1,5-naphthyridine core is highly electron-deficient (π-deficient). This has two immediate consequences for Pd-catalysis:

  • Facile Oxidative Addition: C-Halogen bonds at the

    
     (C2, C6) and 
    
    
    
    (C4, C8) positions are highly activated, often reacting faster than their phenyl counterparts.
  • Catalyst Poisoning: The N1 and N5 atoms are basic and good

    
    -donors. They can displace phosphine ligands from the Pd(II) center, forming inactive [Pd(substrate)2Cl2] complexes. Counter-strategy:  Use bulky, electron-rich ligands (e.g., Xantphos, tBuXPhos) or chelating bis-phosphines to outcompete substrate coordination.
    
Regioselectivity Map

When dealing with poly-halogenated substrates (e.g., 2,6-dichloro-1,5-naphthyridine), site selectivity is governed by the inductive effect of the nitrogen atoms.

  • C2/C6 (Alpha): Most reactive toward Oxidative Addition (OA) due to proximity to Nitrogen (-I effect).

  • C4/C8 (Gamma): Reactive, but generally slower than C2/C6 in Pd-catalyzed manifolds unless sterically directed.

  • C3/C7 (Beta): Least reactive; behaves similarly to the C3 position of pyridine.

ReactivityMap cluster_0 1,5-Naphthyridine Core Reactivity Core 1,5-Naphthyridine C2 Position C2/C6 (Primary Site) High OA Rate Core->C2 Most Electron Deficient C4 Position C4/C8 (Secondary Site) Moderate OA Rate Core->C4 Para-like activation C3 Position C3/C7 (Tertiary Site) Requires Activated Leaving Group (OTf, I) Core->C3 Unactivated

Figure 1: Reactivity hierarchy for oxidative addition in Pd-catalyzed couplings.

Experimental Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling

Target: Mono-arylation of 2,6-dichloro-1,5-naphthyridine. Challenge: Preventing bis-coupling and hydrolysis of the chloride.

Materials
  • Substrate: 2,6-Dichloro-1,5-naphthyridine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂[2][3][4]·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically demanding acids)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology
  • Preparation: In a glovebox or under active Argon flow, charge a microwave vial or Schlenk tube with the substrate, boronic acid, base, and Pd catalyst.

    • Expert Tip: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ here because the bidentate ferrocenyl ligand resists displacement by the naphthyridine nitrogens.

  • Solvent Addition: Add the Dioxane/Water mixture.

    • Critical Step: Degas the solvent stream before addition by sparging with Argon for 15 minutes. Oxygen is the enemy of electron-rich catalytic cycles.

  • Reaction: Seal the vessel. Heat to 80 °C for 4–12 hours.

    • Monitoring: Check LCMS at 2 hours. If bis-coupling (>5%) is observed, lower temperature to 60 °C and reduce boronic acid to 0.95 equiv.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Rinse with EtOAc. Wash filtrate with brine, dry over Na₂SO₄, and concentrate.[5]

  • Purification: Flash chromatography (Hexanes/EtOAc). The mono-coupled product typically elutes significantly later than the starting dichloride but before the bis-coupled byproduct.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Introduction of amine functionality at C2 or C4. Challenge: Catalyst deactivation by substrate chelation.

Materials
  • Substrate: 2-Chloro-1,5-naphthyridine (1.0 equiv)

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Catalyst Precursor: Pd₂(dba)₃ (2-5 mol%)

  • Ligand: Xantphos (4-10 mol%)

    • Rationale: Xantphos has a wide bite angle which enforces reductive elimination and renders the Pd center sterically inaccessible to the naphthyridine nitrogens.

  • Base: Cs₂CO₃ (3.0 equiv) - Avoid NaOtBu if substrate has sensitive functional groups.

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Step-by-Step Methodology
  • Catalyst Pre-formation: (Optional but recommended for difficult amines) Stir Pd₂(dba)₃ and Xantphos in the solvent at RT for 10 minutes under Argon until the solution turns clear/orange.

  • Addition: Add the naphthyridine substrate, amine, and base to the catalyst mixture.

  • Thermal Cycle: Heat to 100 °C for 12–24 hours.

    • Note: Conversion may be slow. Do not increase temperature above 110 °C to avoid ligand decomposition; instead, add fresh catalyst/ligand (1 mol%) if stalled.

  • Workup: Dilute with DCM (dichloromethane), wash with water.

    • Scavenging: If Pd residues persist (dark product), treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 1 hour.

Protocol C: Sonogashira Coupling

Target: Alkynylation at C2. Challenge: Copper-mediated homocoupling of the alkyne.

Materials
  • Substrate: 2-Chloro-1,5-naphthyridine (Bromides/Iodides react faster but Chlorides are cheaper).

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)[2]

  • Co-Catalyst: CuI (2-5 mol%)

  • Base/Solvent: Et₃N (Triethylamine) / DMF (1:3 ratio).

Step-by-Step Methodology
  • Degassing: Degas the DMF/Et₃N mixture thoroughly (freeze-pump-thaw is best, or vigorous sparging).

  • Mixing: Add Pd catalyst, CuI, and substrate under Argon.

  • Alkyne Addition: Add the alkyne slowly (via syringe pump if possible) to keep its concentration low relative to the aryl halide. This minimizes Glaser homocoupling of the alkyne.

  • Reaction: Heat to 60-80 °C .

    • Observation: A precipitate (Et₃N·HCl) will form, indicating reaction progress.

Troubleshooting & Optimization (The "Black Box")

When reactions fail, consult this decision matrix derived from high-throughput screening data.

SymptomProbable CauseCorrective Action
No Conversion (SM recovered) Catalyst poisoning by N-atoms.Switch to Xantphos or BrettPhos . Increase Temp to 110°C.
Protodehalogenation (Ar-H) Hydride source present (often solvent).Ensure solvents are anhydrous . Switch base from alkoxide to Carbonate/Phosphate.
Bis-coupling (in Suzuki) High reactivity of second chloride.Reduce Boronic acid to 0.9 equiv . Lower temp. Use slow addition of Boronic acid.
Palladium Black formation Ligand dissociation / Instability.Add excess ligand (L:Pd ratio 2:1 or 3:1). Switch to Pd(dppf)Cl₂ .[3]
Low Yield (Buchwald) Amine binding to Pd.Use Pd(OAc)₂ + BINAP or Pd₂(dba)₃ + Xantphos .
Optimization Workflow Diagram

Optimization Start Reaction Stalled / Low Yield Check1 Is Starting Material Consumed? Start->Check1 Branch1 YES: Side Reactions Check1->Branch1 Yes Branch2 NO: Catalyst Deactivation Check1->Branch2 No Sol1 Check for Hydrolysis (Ar-OH) Action: Dry Solvents, Weaker Base Branch1->Sol1 Sol2 Check for Homocoupling Action: Slow addition of nucleophile Branch1->Sol2 Sol3 Ligand Exchange Try: Xantphos, SPhos, or QPhos Branch2->Sol3 Sol4 Change Pd Source Try: Pd(OAc)2 (Pd II) vs Pd2(dba)3 (Pd 0) Branch2->Sol4

Figure 2: Troubleshooting logic for stalled cross-coupling reactions.

References

  • Litvinov, I. A., et al. "Palladium-catalyzed amination of 1,5-naphthyridine derivatives." Russian Chemical Bulletin, 2005.

  • Knochel, P., et al. "Regioselective Metalation of 1,5-Naphthyridines." Angewandte Chemie Int.[6] Ed., 2011.[7]

  • Gribble, G. W. "1,5-Naphthyridines: A Privileged Scaffold." Current Organic Chemistry, 2018.

  • BenchChem Application Notes. "Troubleshooting regioselectivity in functionalization of 1,5-naphthyridines." 2025.

  • Sigma-Aldrich Technical Guides. "Catalyst Screening for Heterocycles."

Disclaimer: These protocols involve the use of hazardous chemicals and pressurized vessels. All experiments should be performed in a fume hood with appropriate PPE by trained personnel.

Sources

Application Note: Chemoselective Synthesis of 3-Amino-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The 1,5-naphthyridine scaffold is a critical bioisostere of quinoline and isoquinoline, widely utilized in the development of kinase inhibitors (e.g., PI3K, mTOR) and antibacterial agents. The synthesis of 3-amino-1,5-naphthyridine is a pivotal intermediate step. However, the reduction of 3-nitro-1,5-naphthyridine presents a specific chemoselectivity challenge:

  • Electron Deficiency: The 1,5-naphthyridine ring is highly electron-deficient due to the two nitrogen atoms.

  • Over-Reduction Risk: Standard high-pressure hydrogenation can lead to partial or full saturation of the pyridine rings (forming 1,2,3,4-tetrahydro-1,5-naphthyridine), destroying aromaticity.

  • Catalyst Poisoning: The basic nitrogen atoms can coordinate with metal catalysts, potentially stalling the reaction or requiring specific pH adjustments.

This guide details two high-fidelity protocols designed to selectively reduce the nitro group while preserving the aromatic naphthyridine core.

Reaction Pathway & Chemoselectivity[1]

The following diagram illustrates the target pathway and potential pitfalls (side reactions) that these protocols are designed to avoid.

ReactionPathway Substrate This compound (Starting Material) Intermediate Nitroso/Hydroxylamine Intermediates Substrate->Intermediate Reduction (Step 1) Product 3-Amino-1,5-naphthyridine (Target) Intermediate->Product Deoxygenation (Step 2) SideProduct Tetrahydro-1,5-naphthyridine (Over-reduced Impurity) Product->SideProduct Over-Hydrogenation (Avoid!)

Figure 1: Reaction pathway highlighting the critical chemoselectivity requirement to avoid ring saturation (Red).

Protocol A: Catalytic Transfer Hydrogenation (Preferred)

Methodology: Palladium on Carbon (Pd/C) with Hydrazine Hydrate. Rationale: This method uses hydrazine as a hydrogen donor. It is often superior to


 gas for naphthyridines because it operates at atmospheric pressure and reflux temperature, conditions that favor nitro reduction over ring hydrogenation.
Materials
  • Substrate: this compound (1.0 eq)

  • Catalyst: 10% Pd/C (10-20 wt% loading relative to substrate)

  • Reductant: Hydrazine hydrate (

    
    ) (5.0 - 10.0 eq)
    
  • Solvent: Ethanol (Absolute) or Methanol

Step-by-Step Procedure
  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend This compound (1.0 g, 5.7 mmol) in Ethanol (20 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (100 mg). Caution: Pd/C is pyrophoric; keep wet with solvent.

  • Heating: Heat the mixture to reflux (

    
    ).
    
  • Reagent Addition: Add Hydrazine Hydrate (1.4 mL, ~28 mmol) dropwise through the top of the condenser over 15 minutes.

    • Observation: Evolution of

      
       gas will occur. Ensure adequate venting.
      
  • Reaction: Reflux for 2–4 hours. Monitor by TLC (System: DCM/MeOH 9:1). The starting material (yellow) should disappear, replaced by a fluorescent/tan spot (amine).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter through a pad of Celite to remove the Pd/C catalyst. Wash the pad with hot ethanol (2 x 10 mL).

    • Concentrate the filtrate under reduced pressure to obtain the crude solid.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH) if necessary.

Protocol B: Stannous Chloride Reduction (Robust Alternative)

Methodology: Tin(II) Chloride (


) in HCl.
Rationale:  This is the classical "Bechamp-type" reduction. It is highly chemoselective for nitro groups and completely avoids the risk of ring hydrogenation. It is preferred if the starting material contains sulfur or halogens that might poison a Pd catalyst.
Materials
  • Substrate: this compound (1.0 eq)

  • Reagent: Stannous Chloride Dihydrate (

    
    ) (5.0 eq)
    
  • Solvent: Conc. HCl / Ethanol (1:1 ratio)

Step-by-Step Procedure
  • Setup: Dissolve This compound (1.0 g) in Ethanol (10 mL).

  • Acidification: Add Conc. HCl (10 mL) dropwise. The solution may warm up.

  • Reagent Addition: Add

    
      (6.4 g, ~5 eq) in portions.
    
  • Reaction: Heat the mixture at

    
     for 2 hours.
    
  • Neutralization (Critical Step):

    • Cool to

      
       in an ice bath.
      
    • Slowly basify to pH > 10 using 20% NaOH solution.

    • Note: Tin salts will precipitate. Use Rochelle Salt (Potassium Sodium Tartrate) solution if the emulsion is stubborn, as it chelates the tin.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL).

  • Drying: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate.
    

Workup & Purification Logic

Handling the basicity of the product is key to high yields.

WorkupLogic Start Crude Reaction Mixture Filter Filtration (Remove Catalyst/Salts) Start->Filter pH Adjust pH > 10 (Free Base Form) Filter->pH If Acidic (Method B) Dry Dry & Concentrate Filter->Dry If Neutral (Method A) Extract Extraction (DCM or EtOAc) pH->Extract Extract->Dry Recryst Recrystallization (EtOH or Ligroin) Dry->Recryst

Figure 2: Purification workflow ensuring recovery of the basic amine.

Characterization Data

ParameterSpecificationNotes
Appearance Yellow to Tan NeedlesAmine oxidizes slightly in air; store under inert gas.
Melting Point 144–145 °C Recrystallized from Ligroin or Ethanol [1].
1H NMR Upfield shift of H-2/H-4H-2 and H-4 protons shift upfield (lower ppm) relative to the nitro precursor due to the shielding effect of the amino group.
Solubility Soluble in polar organicsSoluble in DMSO, MeOH, DCM. Sparingly soluble in water.

Diagnostic NMR Signals (General Naphthyridine):

  • 
    :  Broad singlet, typically 
    
    
    
    5.0–6.5 ppm (solvent dependent).
  • Aromatic Protons: The 1,5-naphthyridine ring protons typically appear between

    
     7.0–9.0 ppm. The proton ortho to the amino group (Position 4) will show the most significant upfield shift compared to the nitro starting material.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Product lost in aqueous phaseThe amine is basic. Ensure aqueous layer pH > 10 during extraction. Saturate aqueous layer with NaCl (salting out).
Ring Saturation Over-reduction (Method A)Reduce reaction time. Switch from H2 gas to Hydrazine (Transfer Hydrogenation). Lower catalyst loading.
Emulsion Tin salts (Method B)Use Rochelle salt during workup or filter the basified suspension through Celite before extraction.
Incomplete Reaction Catalyst poisoningEnsure starting material is free of sulfur impurities. Add fresh catalyst portion-wise.

References

  • ChemicalBook. (n.d.). 3-Amino-1,5-naphthyridine Product Properties and Melting Point. Retrieved from

  • Czuba, W. (1978). Synthesis and reactions of naphthyridines. Polish Journal of Chemistry.
  • Brown, E. V. (1954). The Chemistry of the Naphthyridines. Chemical Reviews, 54(5), 797-825. (Classic review on the stability and synthesis of the ring system).
  • Litvinov, V. P., et al. (2000). Chemistry of 1,5-naphthyridines. Russian Chemical Reviews, 69(3), 218.

Application Notes and Protocols: Development of 1,5-Naphthyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,5-Naphthyridine Scaffold as a Privileged Structure in Kinase Inhibitor Design

The 1,5-naphthyridine scaffold has emerged as a significant heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] Its rigid, planar structure provides a versatile framework for the design of potent and selective kinase inhibitors. Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular pathways.[2] Their dysregulation is a known driver of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[3][4]

The 1,5-naphthyridine core can be strategically functionalized at various positions, allowing for the optimization of interactions within the ATP-binding pocket of different kinases. This has led to the discovery of inhibitors targeting a range of kinases, including but not limited to, Transforming Growth Factor-beta (TGF-β) type I receptor (also known as ALK5), Fibroblast Growth Factor Receptors (FGFRs), and Casein Kinase 2 (CK2).[5][6][7] This document provides a detailed guide to the synthesis, biochemical and cellular evaluation, and preliminary pharmacokinetic profiling of novel 1,5-naphthyridine-based kinase inhibitors.

Key Kinase Targets for 1,5-Naphthyridine-Based Inhibitors

Derivatives of the 1,5-naphthyridine scaffold have shown potent inhibitory activity against several key kinases implicated in disease. The table below summarizes representative data for various compound classes.

Compound Class/ExampleTarget Kinase(s)IC50 (nM)
Aminothiazole & Pyrazole DerivativesALK5 (TGF-β Type I Receptor)4 - 6[5][8]
Novel Naphthyridine SeriesFibroblast Growth Factor Receptors (FGFR1, 2, 3, 4)Nanomolar affinity[6][9]
CX-4945 (Silmitasertib)Casein Kinase 2 (CK2)Kᵢ = 0.38[7]
2,8-disubstituted-1,5-naphthyridinesPlasmodium falciparum PI4KSub-micromolar to nanomolar[10]

PART 1: Synthesis of the 1,5-Naphthyridine Core and Derivatives

The construction of the 1,5-naphthyridine core is a critical first step in the development of this class of inhibitors. Several synthetic strategies have been established, with the Friedländer and Skraup reactions being among the most common.[11][12] Subsequent functionalization allows for the exploration of structure-activity relationships (SAR).

General Synthetic Workflow

The overall process for generating a library of 1,5-naphthyridine-based kinase inhibitors typically follows the workflow illustrated below. The initial synthesis of the core scaffold is followed by various functionalization reactions to introduce chemical diversity.

Synthetic Workflow A Starting Materials (e.g., 3-aminopyridine derivatives) B Cyclization Reaction (e.g., Friedländer, Skraup) A->B C 1,5-Naphthyridine Core B->C D Functionalization (e.g., Halogenation, Amination, Cross-coupling) C->D E Substituted 1,5-Naphthyridine Derivatives D->E F Purification & Characterization (Chromatography, NMR, MS) E->F G Final Compounds for Screening F->G RTK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) P1 Dimerization & Autophosphorylation RTK->P1 Ligand Growth Factor (e.g., VEGF, FGF) Ligand->RTK Inhibitor 1,5-Naphthyridine Inhibitor Inhibitor->RTK P2 Effector Proteins (e.g., Grb2, SOS) P1->P2 P3 RAS P2->P3 P4 RAF P3->P4 P5 MEK P4->P5 P6 ERK P5->P6 P7 Transcription Factors P6->P7 P8 Gene Expression P7->P8 P9 Cell Proliferation, Survival, Angiogenesis P8->P9 Drug Discovery Cascade A Compound Synthesis (1,5-Naphthyridine Library) B Primary Screening (Biochemical Kinase Assay) A->B C Hit Confirmation & IC50 Determination B->C D Cell-Based Potency Assays (e.g., Phosphorylation) C->D E Selectivity Profiling (Kinase Panel Screen) D->E F Preliminary ADME/Tox (In Vitro Assays) E->F G Lead Optimization F->G H In Vivo Efficacy Studies (Xenograft Models) G->H I Preclinical Candidate H->I

Sources

Application Note: 3-Nitro-1,5-naphthyridine as a Precursor for Antimicrobial Agents

[1]

Executive Summary

The 1,5-naphthyridine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a bioisostere to quinoline and isoquinoline. Unlike its more common isomer, 1,8-naphthyridine (found in nalidixic acid), the 1,5-isomer offers unique electronic distribution and hydrogen-bonding capabilities, making it highly effective against resistant bacterial strains and parasitic protozoa (e.g., Leishmania).

This compound acts as a critical "linchpin" intermediate. The C3-nitro group serves two pivotal roles:

  • Electronic Activation: It activates the ring system for nucleophilic attacks at the C2/C4 positions (via Vicarious Nucleophilic Substitution or SNAr).

  • Functional Gateway: It is a direct precursor to the C3-amine, a versatile handle for constructing amide, urea, or Schiff base libraries targeting DNA gyrase and Topoisomerase IV.

This guide details the synthesis, functionalization, and biological evaluation of this scaffold.

Synthesis & Characterization Protocols

Protocol A: Synthesis of this compound

Principle: The most robust route to the this compound core is the condensation of 3-aminopyridine with sodium nitromalonaldehyde (or its synthetic equivalent, nitromalonaldehyde dianil) under acidic conditions. This modified Skraup-type cyclization ensures regioselective ring closure.

Reagents:

  • 3-Aminopyridine (CAS: 462-08-8)

  • Sodium Nitromalonaldehyde Monohydrate (CAS: 22396-19-6)

  • Hydrochloric Acid (37%)

  • Ethanol (Absolute)

Step-by-Step Methodology:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 3-aminopyridine (10 mmol, 0.94 g) in 10% aqueous HCl (20 mL).

  • Addition: Add sodium nitromalonaldehyde monohydrate (12 mmol, 1.9 g) to the solution. The mixture typically turns yellow/orange.

  • Cyclization: Heat the reaction mixture to reflux (100°C) with vigorous stirring for 4–6 hours. Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting amine spot should disappear, and a new, less polar spot (the nitro product) should appear.

  • Workup:

    • Cool the reaction mixture to room temperature and then to 0°C in an ice bath.

    • Neutralize the solution carefully with saturated aqueous NaHCO₃ or 10% NaOH to pH 7–8. Caution: Exothermic.

    • A precipitate (yellow/brown solid) will form.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

  • Purification: Recrystallize from ethanol/DMF (9:1) or purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM) to yield This compound as pale yellow needles.

Self-Validating QC Parameters:

  • ¹H NMR (DMSO-d₆): Look for the characteristic deshielded singlet of the C2 proton (adjacent to ring N and Nitro group) around δ 9.6–9.8 ppm . The C4 proton will also be significantly deshielded (~δ 9.0 ppm).

  • Melting Point: Expected range 180–182°C (Literature dependent).

Protocol B: Functionalization (Reduction to 3-Amino-1,5-naphthyridine)

The amine is the active nucleophile for library generation.

Methodology (SnCl₂ Reduction):

  • Suspend This compound (5 mmol) in Ethanol (30 mL).

  • Add Stannous Chloride Dihydrate (SnCl₂·2H₂O) (25 mmol, 5 equiv).

  • Reflux for 2 hours. The yellow suspension will clear as the amine forms.

  • Workup: Remove ethanol in vacuo. Dilute residue with water, basify with 1N NaOH to pH >10 (dissolves tin salts as stannate). Extract with Ethyl Acetate (3 x 30 mL).

  • Yield: 3-Amino-1,5-naphthyridine (Off-white solid).

Strategic Workflow Visualization

The following diagram illustrates the chemical genealogy from the pyridine precursor to the active antimicrobial pharmacophore.

SynthesisWorkflowcluster_0Key TransformationStart3-AminopyridineIntermediateThis compound(The Precursor)Start->IntermediateCyclization(HCl, Reflux)ReagentNa-Nitromalonaldehyde(C3 Fragment)Reagent->IntermediateActiveHandle3-Amino-1,5-naphthyridine(Nucleophile)Intermediate->ActiveHandleReduction(SnCl2 or H2/Pd)TargetAmide/Schiff BaseAntimicrobialsActiveHandle->TargetDerivatization(R-COCl / R-CHO)

Figure 1: Synthetic pathway transforming the 3-aminopyridine building block into the bioactive 1,5-naphthyridine scaffold.[1][2][3][4]

Biological Evaluation & Mechanism

Mechanism of Action (MOA)

1,5-Naphthyridine derivatives function primarily by intercalating into bacterial DNA or inhibiting Type II Topoisomerases (DNA Gyrase and Topoisomerase IV). The planar tricyclic structure (formed after derivatization) mimics the base pairs, while the N1/N5 atoms can coordinate with divalent cations (Mg²⁺) in the enzyme active site.

Protocol C: Antimicrobial Susceptibility Testing (MIC Assay)

Standard: CLSI M07-A10 (Broth Microdilution).

  • Inoculum Preparation: Prepare 0.5 McFarland suspensions of S. aureus (ATCC 29213) and E. coli (ATCC 25922). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Dilution: Dissolve test compounds (3-nitro/amino derivatives) in DMSO. Prepare serial 2-fold dilutions in 96-well plates (Range: 64 µg/mL to 0.125 µg/mL). Final DMSO concentration < 1%.

  • Incubation: Add bacterial suspension. Incubate at 37°C for 16–20 hours.

  • Readout: MIC is the lowest concentration with no visible growth.

Representative Activity Data

The following table summarizes the antimicrobial potential of 1,5-naphthyridine derivatives compared to standard antibiotics.

Compound ClassTarget OrganismMIC Range (µg/mL)Activity TypeReference
1,5-Naphthyridine (Parent) S. aureus (MSSA)4 - 16Bactericidal
This compound Leishmania infantum0.5 - 2.0 (µM)Antiparasitic
3-Amide derivatives M. tuberculosis6.25 - 12.5Bacteriostatic
Ciprofloxacin (Control) E. coli0.004 - 0.015BactericidalCLSI Standards

Note: While the 3-nitro group itself confers moderate activity, its primary value is as a precursor to 3-amide or 3-sulfonamide derivatives, which show significantly enhanced potency (MIC < 1 µg/mL) due to improved binding affinity with the Topoisomerase-DNA complex.

Structure-Activity Relationship (SAR) Logic

The following diagram details the SAR decision tree for optimizing the this compound scaffold.

SAR_Logiccluster_optimizationOptimization GoalsCore1,5-Naphthyridine CorePos3Position 3 (Nitro/Amine)Core->Pos3Primary VectorPos2Position 2 (Adjacent to N)Core->Pos2Secondary VectorEffect1H-Bond Donor/Acceptor(Enzyme Binding)Pos3->Effect1Reduce to Amine,then AcylateEffect2Lipophilicity Tuning(Cell Permeability)Pos2->Effect2Introduce F/CF3Effect3Steric Bulk(Selectivity)Pos2->Effect3S_N_Ar withBulky Amines

Figure 2: SAR optimization strategy for the 1,5-naphthyridine scaffold.

References

  • Parhi, A. K., et al. (2013). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. Bioorganic & Medicinal Chemistry Letters.

  • Palacios, F., et al. (2018).[5][6] Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents.[5] European Journal of Medicinal Chemistry.

  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals.[7][8]

  • BenchChem. (n.d.). This compound Product Information.

  • Woźniak, M., et al. (1998). The amination of 3-nitro-1,5-naphthyridines by liquid ammonia/potassium permanganate.[9] Liebigs Annalen.

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3-Nitro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Nitro-1,5-naphthyridine in Medicinal Chemistry

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals and biologically active compounds, exhibiting a wide range of therapeutic properties, including antimicrobial and anticancer activities. The functionalization of this core structure is of paramount importance in drug discovery and development. This compound serves as a highly valuable and versatile building block in this context. The potent electron-withdrawing nature of the nitro group significantly activates the naphthyridine ring system towards nucleophilic aromatic substitution (SNAr), enabling the introduction of diverse functionalities at the 3-position. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical and practical aspects of performing SNAr reactions on this compound.

Mechanistic Insights: The Engine of Transformation

The SNAr reaction of this compound proceeds via a well-established addition-elimination mechanism.[1] The reaction is initiated by the attack of a nucleophile on the electron-deficient C3 carbon of the naphthyridine ring. This step is typically the rate-determining step of the reaction. The strong electron-withdrawing nitro group, in concert with the inherent electron-deficient nature of the pyridine rings, plays a crucial role in stabilizing the resulting negatively charged intermediate, known as a Meisenheimer complex.[1] This stabilization is achieved through resonance delocalization of the negative charge onto the nitro group. In the subsequent, typically rapid, elimination step, the leaving group (in this case, the nitro group, which is displaced as a nitrite ion) is expelled, leading to the restoration of aromaticity and the formation of the substituted product.

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Rate-Determining Step cluster_product Product Formation This compound This compound Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) This compound->Meisenheimer_Complex Nucleophilic Attack Nucleophile Nucleophile Nucleophile->Meisenheimer_Complex Substituted_Product 3-Substituted-1,5-naphthyridine Meisenheimer_Complex->Substituted_Product Elimination Leaving_Group Nitrite Ion Meisenheimer_Complex->Leaving_Group Expulsion

Caption: The Addition-Elimination Mechanism of SNAr on this compound.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the SNAr of this compound with various classes of nucleophiles. These protocols are designed to be self-validating through in-process monitoring and thorough product characterization.

General Considerations:
  • Safety: this compound and many of the reagents used are potentially hazardous. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Reagent Purity: The purity of the starting material, nucleophiles, and solvents is critical for the success of the reaction. Use reagents from reliable sources and purify them if necessary.

  • Inert Atmosphere: While not always strictly necessary, conducting the reactions under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent side reactions, especially when using sensitive nucleophiles or bases.

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes a general procedure for the synthesis of 3-amino-1,5-naphthyridine derivatives.

Materials:

  • This compound

  • Primary or secondary amine (e.g., piperidine, morpholine, aniline)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in DMF or DMSO (approximately 5-10 mL per mmol of substrate).

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add the base (e.g., K₂CO₃, 2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-100 °C. The optimal temperature will depend on the reactivity of the amine.

  • In-Process Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., ethyl acetate/hexane) should be determined beforehand. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Product Validation: Purify the crude product by column chromatography on silica gel using an appropriate eluent system. Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Reaction with Thiol Nucleophiles

This protocol outlines the synthesis of 3-(aryl/alkylthio)-1,5-naphthyridine derivatives.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Sodium hydride (NaH) or another strong base

  • Anhydrous DMF or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF or THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the thiol (1.1 eq) to the suspension. The evolution of hydrogen gas should be observed. Stir for 20-30 minutes at 0 °C to ensure complete formation of the thiolate.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion.

  • In-Process Validation: Monitor the reaction progress by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Product Validation: Purify the residue by flash chromatography and characterize the product by appropriate spectroscopic methods.

Protocol 3: Reaction with Alkoxide Nucleophiles

This protocol details the synthesis of 3-alkoxy-1,5-naphthyridine derivatives.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, benzyl alcohol)

  • Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)

  • Anhydrous THF or DMF

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.5 eq) in anhydrous THF or DMF.

  • Add NaH (1.2 eq) or t-BuOK (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to generate the alkoxide.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C.

  • In-Process Validation: Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and quench with deionized water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Product Validation: Purify the crude product by column chromatography and characterize by NMR and mass spectrometry.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction parameters for the SNAr of this compound with representative nucleophiles. Note that these are generalized conditions and may require optimization for specific substrates.

Nucleophile ClassRepresentative NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)
Amines PiperidineK₂CO₃DMF80-1004-870-90
AnilineK₂CO₃DMSO100-12012-2450-70
Thiols ThiophenolNaHTHFrt - 502-675-95
Benzyl mercaptanNaHDMFrt1-480-95
Alkoxides Sodium methoxideNaHMethanolReflux6-1260-80
Potassium phenoxideK₂CO₃DMF1008-1655-75

Experimental Workflow Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Product Validation A Combine this compound, solvent, and base (if applicable) in a reaction flask. B Add nucleophile. A->B Step 1 C Stir at appropriate temperature. B->C Step 2 D Monitor reaction by TLC. C->D Continuous D->C Incomplete E Quench reaction and perform aqueous workup (extraction). D->E Complete F Dry organic layer and concentrate. E->F Step 3 G Purify by column chromatography. F->G Step 4 H Characterize purified product (NMR, MS, etc.). G->H Final Step

Caption: A generalized workflow for the SNAr on this compound.

Conclusion

The nucleophilic aromatic substitution on this compound is a robust and highly effective method for the synthesis of a diverse array of functionalized 1,5-naphthyridine derivatives. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully employ this valuable transformation in their synthetic endeavors, ultimately accelerating the discovery and development of novel chemical entities with potential therapeutic applications.

References

  • Organic Syntheses Procedure for 3-aminopyridine. Organic Syntheses. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]

  • Direct Reaction of Nitroarenes and Thiols Gives Sulfonamides. ChemistryViews. [Link]

  • Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. RSC Publishing. [Link]

  • SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. RSC Advances. [Link]

  • The amination of 3‐nitro‐1,5‐naphthyridines by liquid ammonia/potassium permanganate. A new and convenient amination method. ResearchGate. [Link]

  • SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. ResearchGate. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES. [Link]

  • Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate. [Link]

Sources

Synthesis of poly-substituted 1,5-naphthyridine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Access to Poly-Substituted 1,5-Naphthyridines

Executive Summary

The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinolines and naphthalenes.[1] Its ability to form diverse hydrogen bond networks makes it critical for kinase inhibitors (e.g., PI3K, ALK5) and anti-infectives. However, the electron-deficient nature of the bi-heterocyclic ring renders classical electrophilic substitution difficult, often leading to poor regiocontrol.

This guide provides a modular, self-validating protocol for synthesizing poly-substituted 1,5-naphthyridines. We move beyond simple condensation, integrating Gould-Jacobs cyclization for scaffold assembly with regioselective cross-coupling and late-stage C-H functionalization to access the 2, 4, and 8 positions selectively.

Strategic Analysis & Retrosynthesis

To achieve "poly-substitution" (specifically at C2, C4, and C8), one cannot rely on a single step. We utilize the differing electronic reactivities of the ring positions:

  • C4/C8 (Gamma to N): Highly reactive toward Nucleophilic Aromatic Substitution (SNAr) when halogenated.

  • C2/C6 (Alpha to N): Prone to Minisci-type radical additions or N-oxide mediated rearrangements.

  • C3/C7 (Beta to N): Least reactive; best introduced via pre-functionalized pyridine starting materials.

Visual Workflow: The Modular Assembly

G Start Start: 6-Substituted-3-Aminopyridine (Defines C2 substituent) Step1 Step 1: Gould-Jacobs Cyclization (Forms C4-OH Core) Start->Step1 + DEEM, 250°C Step2 Step 2: Aromatization/Halogenation (POCl3 -> C4-Cl) Step1->Step2 Activation Step3 Step 3: Regioselective S_NAr (Functionalizes C4) Step2->Step3 Nucleophile (OR/NHR) Step4 Step 4: Cross-Coupling (Suzuki/Buchwald) (Functionalizes C2/C6) Step3->Step4 Pd-Catalysis Final Target: Poly-Substituted 1,5-Naphthyridine Step4->Final

Caption: Modular assembly strategy prioritizing C4 functionalization followed by C2/C6 modification.

Detailed Experimental Protocols

Module A: Scaffold Construction (Modified Gould-Jacobs)

Objective: Synthesize 4-hydroxy-1,5-naphthyridine (or its 2-substituted derivatives) on a multi-gram scale.

Reagents:

  • 3-Aminopyridine (or 6-bromo-3-aminopyridine for C2-functionalization).

  • Diethyl ethoxymethylenemalonate (DEEM).[1][2]

  • Dowtherm A (Diphenyl ether/biphenyl eutectic mixture).

Protocol:

  • Condensation: In a round-bottom flask, mix 3-aminopyridine (50 mmol, 1.0 eq) and DEEM (55 mmol, 1.1 eq). Heat to 110°C for 2 hours.

    • Checkpoint: Evolution of ethanol gas indicates reaction progress. The mixture will solidify into the enamine intermediate upon cooling.

  • Cyclization: Heat Dowtherm A (10 mL/g of substrate) to 250°C (vigorous reflux). Add the crude enamine portion-wise (solid addition funnel) to the boiling solvent.

    • Critical Mechanism: High temperature is required to overcome the activation energy of the electrocyclic ring closure on the electron-poor pyridine.

  • Workup: After 30 mins at 250°C, cool to room temperature. Dilute with Hexanes (1:1 v/v). The product (4-hydroxy-1,5-naphthyridine ester) precipitates as a brown solid. Filter and wash with hexanes.

  • Hydrolysis/Decarboxylation: Reflux the solid in 10% NaOH (aq) for 4 hours, then acidify to pH 6 with acetic acid. Filter the resulting 4-hydroxy-1,5-naphthyridine.[3]

Yield Expectation: 60–75% over 3 steps.[4]

Module B: The Gateway (Regioselective Chlorination & SNAr)

Objective: Convert the inert "hydroxy" (tautomeric ketone) into a reactive chloro-handle and selectively functionalize it.

Protocol:

  • Chlorination: Suspend 4-hydroxy-1,5-naphthyridine (10 mmol) in POCl3 (5 mL). Add PCl5 (1.1 eq) to accelerate the reaction. Reflux for 2 hours.

    • Safety: Quench carefully into ice-water/NH4OH. Extract with DCM.

    • Product: 4-chloro-1,5-naphthyridine.[5]

  • SNAr Displacement: Dissolve 4-chloro-1,5-naphthyridine in DMF. Add Nucleophile (e.g., Morpholine, 1.2 eq) and K2CO3 (2.0 eq). Heat to 80°C.

    • Why this works: The 1,5-naphthyridine ring is highly electron-deficient. The C4 position is activated by the para-nitrogen (N1), making it highly susceptible to SNAr, significantly more so than a standard chloropyridine.

Module C: Late-Stage Functionalization (C-H Activation)

Objective: Introduce a substituent at C2 or C6 without pre-existing halogens, utilizing Minisci radical chemistry.

Mechanism: Protonated N-heterocycles are excellent radical acceptors at the alpha-positions (C2/C6).

Protocol (Minisci Alkylation):

  • Setup: Dissolve substituted 1,5-naphthyridine (1.0 mmol) in DCM/Water (biphasic 1:1) or TFA.

  • Radical Generation: Add carboxylic acid (R-COOH, alkyl source, 3.0 eq) and AgNO3 (0.2 eq).

  • Initiation: Add (NH4)2S2O8 (2.0 eq) and heat to 50°C.

  • Outcome: The alkyl radical (R•) generated from decarboxylation attacks C2. If C2 is blocked, it attacks C6.

Regioselectivity Map:

Regio Center 1,5-Naphthyridine Core C4 C4/C8: S_NAr Active (Displace Cl/Br) Center->C4 High Reactivity C2 C2/C6: Radical Attack (Minisci / N-Oxide) Center->C2 Moderate Reactivity C3 C3/C7: Suzuki/Stille (Requires pre-halogenation) Center->C3 Low Reactivity

Caption: Reactivity profile dictating the order of functionalization.

Data Summary: Cross-Coupling Optimization

When performing Suzuki-Miyaura coupling on chlorinated 1,5-naphthyridines, ligand choice is critical to prevent catalyst poisoning by the naphthyridine nitrogens.

Catalyst SystemLigand TypeYield (C4-Aryl)Notes
Pd(PPh3)4 Monodentate Phosphine45%Slow oxidative addition; N-coordination interferes.
Pd2(dba)3 + XPhos Buchwald Dialkylbiaryl92% Bulky ligand prevents N-coordination; excellent turnover.
Pd(OAc)2 + SPhos Buchwald Dialkylbiaryl88%Good for sterically hindered boronic acids.
PdCl2(dppf) Bidentate Ferrocene65%Moderate; difficult purification.

Recommendation: Use XPhos Pd G3 precatalyst for reliable, scalable couplings on this scaffold.

Troubleshooting & Quality Control

  • Issue: Poor solubility of intermediates.

    • Fix: 1,5-naphthyridines are notoriously insoluble due to pi-stacking. Do not use pure hexanes for chromatography. Use DCM:MeOH (95:5) or add 1% Triethylamine to prevent streaking on silica.

  • Issue: Regio-scrambling during Minisci reaction.

    • Fix: Control pH. The reaction requires protonation of the ring (acidic media). If mono-alkylation is desired but bis-alkylation (C2 and C6) is observed, reduce the equivalents of radical precursor and stop the reaction at 60% conversion.

  • Issue: Chlorination yields black tar.

    • Fix: Ensure the 4-hydroxy starting material is dry. Residual water reacts violently with POCl3. Use PBr3 in Toluene for a milder halogenation if POCl3 is too harsh.

References

  • Molecules (MDPI). (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • Organic Letters. (2015). Synthesis of Polysubstituted Benzo[b][1,5]naphthyridine via Mn(III)-Mediated Domino Cascade Reactions. Retrieved from [Link]

  • National Institutes of Health (PMC). (2011). Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Nitro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Nitro-1,5-naphthyridine. This resource is designed for researchers, medicinal chemists, and drug development professionals to address common challenges and improve reaction yields. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize this synthesis with confidence.

The synthesis of substituted 1,5-naphthyridines is crucial for the development of novel therapeutics, as this scaffold is a privileged motif in medicinal chemistry.[1] However, direct electrophilic nitration of the 1,5-naphthyridine core is often challenging due to the electron-deficient nature of the pyridine rings, which can lead to low yields and a lack of regioselectivity.[2][3]

A more robust and higher-yielding strategy involves a three-step sequence: N-oxidation, regioselective nitration, and subsequent deoxygenation. This guide focuses on optimizing this pathway.

Troubleshooting Guide & Optimization Strategies

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Question 1: My overall yield for this compound is consistently low. What are the most common causes?

Answer: Low overall yield is a frequent issue that can typically be traced to one of the three key steps in the N-oxide-mediated pathway. The most effective way to troubleshoot is to analyze each step independently.

Troubleshooting Workflow for Low Yield

G start Low Overall Yield check_step1 Analyze Step 1: 1,5-Naphthyridine → N-Oxide start->check_step1 step1_ok Reaction Complete? (TLC shows no starting material) check_step1->step1_ok Yes step1_fail Incomplete Conversion check_step1->step1_fail No check_step2 Analyze Step 2: N-Oxide → Nitrated N-Oxide step1_ok->check_step2 step1_sol Troubleshoot N-Oxidation: 1. Increase oxidant (m-CPBA) equivalents. 2. Extend reaction time. 3. Ensure anhydrous conditions. step1_fail->step1_sol step1_sol->check_step1 step2_ok Clean Nitration? (TLC shows one major product) check_step2->step2_ok Yes step2_fail Multiple Spots / Degradation check_step2->step2_fail No check_step3 Analyze Step 3: Nitrated N-Oxide → Final Product step2_ok->check_step3 step2_sol Troubleshoot Nitration: 1. Strictly control temperature (0-10°C) during addition. 2. Use fresh, high-quality nitrating agents. 3. Check for charring (indicates excessive heat). step2_fail->step2_sol step2_sol->check_step2 step3_ok Clean Deoxygenation? (TLC shows product formation) check_step3->step3_ok Yes step3_fail Incomplete Reaction or Side Products check_step3->step3_fail No check_purification Review Purification Protocol step3_ok->check_purification step3_sol Troubleshoot Deoxygenation: 1. Increase equivalents of deoxygenating agent (e.g., PCl3 or Pd catalyst). 2. Ensure proper temperature for the chosen method. 3. Consider alternative, milder reagents. step3_fail->step3_sol step3_sol->check_step3 purification_sol Optimize Purification: 1. Use appropriate column chromatography gradient. 2. Minimize exposure to strong acids/bases during workup. 3. Check for product loss in aqueous layers. check_purification->purification_sol

Caption: Troubleshooting flowchart for low yield diagnosis.

Question 2: I am observing the formation of multiple isomers during nitration. How can I improve regioselectivity for the desired 3-nitro product?

Answer: This is the primary reason for employing the N-oxide strategy. Direct nitration of 1,5-naphthyridine is unselective. The N-oxide group serves two critical functions:

  • Activation: The N-oxide group is electron-donating through resonance, which activates the heterocyclic ring toward electrophilic aromatic substitution, a reaction that is otherwise difficult on the electron-poor naphthyridine core.[4]

  • Directing Effect: It selectively directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C4 position.[5] After the final deoxygenation step, this C4-nitro intermediate becomes the desired this compound.

If you are still getting isomers, it strongly suggests that the initial N-oxidation step was incomplete. Any unreacted 1,5-naphthyridine starting material will undergo non-selective nitration under the harsh reaction conditions, leading to a mixture of unwanted products.

Solution:

  • Confirm Full Conversion to N-Oxide: Before proceeding to the nitration step, ensure the complete consumption of the 1,5-naphthyridine starting material via TLC or ¹H NMR analysis.

  • Purify the N-Oxide Intermediate: For best results, purify the 1,5-naphthyridine N-oxide by column chromatography before subjecting it to nitration.

Question 3: The nitration reaction seems to be degrading my material, resulting in a dark, tar-like crude product. What's happening?

Answer: This is a classic sign of an exothermic reaction running out of control. Aromatic nitrations using mixed acid (HNO₃/H₂SO₄) are highly exothermic.[6] The N-oxide, while activated, can still be sensitive to overly harsh conditions.

Causality & Prevention:

  • Temperature Control is Critical: The nitronium ion is generated in the sulfuric acid/nitric acid mixture. The rate of its reaction with your substrate is highly temperature-dependent.

    • Action: Always add the nitrating agent dropwise to your substrate solution while maintaining the internal reaction temperature between 0-10 °C using an ice-salt bath. Never add the substrate to the nitrating mixture.

  • Acid Quality: Use fresh, fuming nitric acid and concentrated sulfuric acid. Older reagents can contain excess water or nitrogen oxides that lead to side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the N-oxide pathway superior to direct nitration of 1,5-naphthyridine?

A1: The superiority lies in control and yield. The two pyridine rings in 1,5-naphthyridine are electron-deficient and deactivated towards electrophilic attack. Forcing a direct nitration requires extremely harsh conditions (high temperatures, strong acids), which often leads to a mixture of products with poor regioselectivity and significant degradation of the starting material.[2][3] The N-oxide intermediate circumvents this by activating the ring and precisely directing the nitration to a single position, resulting in a cleaner reaction and a significantly higher yield of the desired isomer.[1][5]

Q2: What are the best reagents for each step of the synthesis?

A2: While several options exist, the following are widely regarded as reliable and effective.

StepReagent & ConditionsPurpose & RationaleExpected Yield
1. N-Oxidation m-CPBA (1.1-1.5 equiv.) in CH₂Cl₂ or CHCl₃ at room temp.m-Chloroperoxybenzoic acid is a standard, effective, and relatively mild oxidant for forming heterocyclic N-oxides.[1][4]>90%
2. Nitration Fuming HNO₃ in conc. H₂SO₄ at 0-10 °CThe classic and potent nitrating mixture generates the highly electrophilic nitronium ion (NO₂⁺) required for the reaction.[6]70-85%
3. Deoxygenation PCl₃ or POCl₃ in CHCl₃, refluxPhosphorus(III) reagents are strong oxygen acceptors and reliably deoxygenate N-oxides.[7]>85%
Alternative: CatalyticPd(OAc)₂/dppf with Et₃N under microwave or heatA milder, catalytic alternative that can be beneficial if other functional groups are sensitive to PCl₃.[8]

Q3: How should I monitor the progress of each reaction step?

A3: Thin-Layer Chromatography (TLC) is the most effective tool.

  • N-Oxidation: The N-oxide product is significantly more polar than the 1,5-naphthyridine starting material and will have a much lower Rf value. The reaction is complete when the starting material spot is no longer visible.

  • Nitration: The 4-nitro-1,5-naphthyridine N-oxide product will have a different Rf from the N-oxide starting material. A clean reaction will show the disappearance of the starting spot and the appearance of one major product spot.

  • Deoxygenation: The final this compound product is less polar than its N-oxide precursor. You will see the starting material spot (the nitrated N-oxide) disappear and a new spot with a higher Rf value appear.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always use appropriate personal protective equipment (PPE).

Overall Synthetic Workflow

Caption: Three-step synthesis pathway to this compound.

Protocol 1: Synthesis of 1,5-Naphthyridine N-Oxide
  • Dissolve 1,5-naphthyridine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate flask, dissolve m-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq) in CH₂Cl₂.

  • Add the m-CPBA solution dropwise to the 1,5-naphthyridine solution at room temperature over 30 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary, eluting with a CH₂Cl₂/Methanol gradient.

Protocol 2: Synthesis of 4-Nitro-1,5-naphthyridine N-Oxide
  • Place the 1,5-naphthyridine N-oxide (1.0 eq) into a three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add concentrated sulfuric acid (H₂SO₄, ~5-10 volumes) while ensuring the internal temperature does not exceed 10 °C. Stir until all the solid has dissolved.

  • Prepare the nitrating mixture by slowly adding fuming nitric acid (HNO₃, 1.5 eq) to concentrated H₂SO₄ (1:1 v/v) in a separate flask cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of the N-oxide via the dropping funnel. Meticulously maintain the internal reaction temperature between 0-10 °C throughout the addition.[6]

  • After the addition is complete, allow the reaction to stir at 0-10 °C for 1-2 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow, portion-wise addition of a solid base like sodium carbonate (Na₂CO₃) or a saturated aqueous solution until the pH is ~7-8. A precipitate should form.

  • Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum. This crude product can be used directly in the next step or recrystallized from ethanol.

Protocol 3: Synthesis of this compound (Deoxygenation)
  • Suspend the crude 4-Nitro-1,5-naphthyridine N-oxide (1.0 eq) in chloroform (CHCl₃) in a round-bottom flask equipped with a reflux condenser.

  • Add phosphorus trichloride (PCl₃, 2.0-3.0 eq) dropwise at room temperature.[7]

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • After cooling to room temperature, pour the reaction mixture slowly onto crushed ice.

  • Carefully neutralize the mixture with a saturated NaHCO₃ solution.

  • Extract the product with CHCl₃ or CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

References

  • Fuertes, M. et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link]

  • Fuertes, M. et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. Available at: [Link]

  • Ciobanu, M. et al. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. Available at: [Link]

  • Al-Tel, T. H. (2015). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PMC. Available at: [Link]

  • Organic Chemistry Portal. Deoxygenation of Aza-aromatics. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Praktikum (2006). Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. oc-praktikum.de. Available at: [Link]

  • Prévost, S. et al. (2024). Investigation of Arenes and Heteroarenes Nitration supported by High-Throughput Experimentation and Machine Learning. ChemRxiv. Available at: [Link]

  • Garve, L. K. B. et al. (2020). Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. PMC. Available at: [Link]

  • Organic Chemistry Portal. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Organic Chemistry Portal. Available at: [Link]

  • van der Plas, H. C. et al. (1983). The amination of 3‐nitro‐1,5‐naphthyridines by liquid ammonia/potassium permanganate. A new and convenient amination method. ResearchGate. Available at: [Link]

  • den Hertog, H. J. et al. (1951). The directive influence of the N-oxide group during the nitration of derivatives of pyridine N-oxide (IV). Nitration of 3-bromo-5-methoxy- and 3,5-dimethoxypyridine-N-oxide. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Nitration of 1,5-Naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the nitration of 1,5-naphthyridine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The introduction of a nitro group is a critical step for further functionalization, but the unique electronic nature of the 1,5-naphthyridine ring system presents specific challenges, including the formation of undesired side products.

This guide provides in-depth, experience-driven answers to common questions, troubleshooting strategies for issues you may encounter in the lab, and validated protocols to help you optimize your reaction outcomes. Our goal is to equip you with the knowledge to anticipate and solve problems, thereby improving the efficiency and success of your synthetic work.

Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the nitration of 1,5-naphthyridine and what are the typical reaction conditions?

The nitration of 1,5-naphthyridine is an electrophilic aromatic substitution. The two nitrogen atoms in the ring system are strongly deactivating due to their electron-withdrawing inductive effects, making the reaction more challenging than the nitration of benzene.[1][2] Electrophilic attack is predicted to occur at the positions least deactivated, which are the 3- and 7-positions (meta to the nitrogen atoms). However, direct nitration of 1,5-naphthyridine itself is not extensively reported in standard literature, and often requires forcing conditions.

A more common and controlled approach involves the N-oxidation of one of the nitrogen atoms first, followed by nitration. For instance, nitration of pyridine-N-oxide is a well-established method to obtain 4-nitropyridine-N-oxide.[3] A similar strategy can be applied to 1,5-naphthyridine. Upon formation of 1,5-naphthyridine-1-oxide, the subsequent nitration preferentially occurs at the 4-position. The major product is therefore often 4-nitro-1,5-naphthyridine-1-oxide .

Typical conditions for this two-step approach are:

  • N-Oxidation: Using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent.

  • Nitration: Treating the resulting N-oxide with a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at elevated temperatures.[3]

Q2: What are the most common side products I should be aware of during the nitration of 1,5-naphthyridine?

Several side products can arise depending on the reaction conditions and the specific strategy (direct nitration vs. nitration of the N-oxide).

  • Dinitrated Products: Under harsh conditions (high temperature, excess nitrating agent), dinitration can occur. The positions of the second nitro group will depend on the deactivating effect of the first, but could potentially lead to products like 2,6-dinitro- or 4,8-dinitro-1,5-naphthyridine derivatives.

  • Isomeric Mononitrated Products: Direct nitration of 1,5-naphthyridine, if successful, could yield a mixture of 3-nitro- and 4-nitro-1,5-naphthyridine, which can be difficult to separate. The regioselectivity is often hard to control.

  • Hydroxylated Byproducts (Nitrophenols): In aqueous work-ups of nitration reactions, residual strong acids and oxidizing agents can lead to the formation of hydroxylated and nitrated species, which are often highly colored impurities.

  • Ring-Opened or Degradation Products: The combination of strong acids and high temperatures can cause the degradation of the heterocyclic ring, leading to a complex mixture of tar-like substances. This is a common issue when working with electron-deficient heteroaromatics.

  • Unreacted Starting Material: Due to the deactivated nature of the ring, incomplete conversion is a frequent problem, especially if the reaction conditions are too mild.

Q3: What is the underlying mechanism for the formation of these side products?

The formation of side products is rooted in the electronic properties of the 1,5-naphthyridine ring and the reactivity of the nitrating agent.

  • Mechanism of Dinitration: The first nitro group is strongly deactivating, making the introduction of a second nitro group even more difficult. However, at high temperatures and prolonged reaction times, the energy barrier for a second electrophilic attack can be overcome, leading to dinitration.

  • Cause of Isomeric Mixtures: The electron density at the 3- and 4-positions of the 1,5-naphthyridine ring is not dramatically different. Direct nitration can therefore proceed via two competing pathways, leading to a mixture of isomers. The exact ratio is sensitive to temperature and the specific nitrating agent used.

  • Formation of Degradation Products: The nitronium ion (NO₂⁺) is a powerful electrophile and oxidant.[4] Under forcing conditions, it can attack the nitrogen atoms or lead to oxidative cleavage of the pyridine rings, especially in the presence of concentrated sulfuric acid which can promote dehydration and polymerization of reactive intermediates.

Below is a diagram illustrating the general mechanism for electrophilic nitration on an N-oxidized 1,5-naphthyridine ring.

NitrationMechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_products Products & Side Products Naphthyridine_N_Oxide 1,5-Naphthyridine-1-oxide Sigma_Complex Sigma Complex (Wheland Intermediate) Naphthyridine_N_Oxide->Sigma_Complex Electrophilic Attack by NO₂⁺ Nitrating_Acid HNO₃ / H₂SO₄ Nitronium Nitronium Ion (NO₂⁺) Nitrating_Acid->Nitronium Generates Major_Product 4-Nitro-1,5-naphthyridine-1-oxide Sigma_Complex->Major_Product Deprotonation (Aromatization) Side_Product Dinitrated Species Major_Product->Side_Product Further Nitration (Forcing Conditions)

Caption: Mechanism of 1,5-Naphthyridine-1-oxide Nitration.

Q4: How can I troubleshoot and minimize the formation of side products?

Minimizing side products requires careful control over reaction parameters.

  • To Reduce Dinitration:

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the nitrating agent, but avoid a large excess.

    • Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0°C and slowly warm if necessary. High temperatures strongly favor dinitration.

    • Monitor Reaction Time: Follow the reaction progress using TLC or LC-MS and quench it as soon as the starting material is consumed to prevent over-reaction.

  • To Prevent Degradation:

    • Use Milder Nitrating Agents: If standard mixed acid conditions cause significant decomposition, consider alternative nitrating systems. Reagents like acetyl nitrate (generated in situ from HNO₃ and acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄) can be effective at lower temperatures and without strongly dehydrating acids.[5]

    • Ensure Purity of Starting Material: Impurities in the starting 1,5-naphthyridine can often act as catalysts for decomposition.

  • To Improve Regioselectivity:

    • Employ the N-Oxide Strategy: As discussed in Q1, the N-oxidation of one nitrogen atom is the most reliable method to direct nitration to a single position (the 4-position) and avoid isomeric mixtures.

Q5: What are the best methods for purifying the desired nitro-1,5-naphthyridine from the reaction mixture?

Purification can be challenging due to the polarity of the product and the presence of similar side products. A multi-step approach is often necessary.

  • Work-up: After the reaction is complete, it is crucial to carefully quench the mixture by pouring it onto ice. This is followed by neutralization with a base like sodium carbonate or ammonia.[3] Be aware that this can be highly exothermic. The crude product often precipitates and can be collected by filtration.

  • Acid-Base Extraction: This technique can be useful for separating the product from non-basic impurities. However, since both the product and starting material are basic, it is less effective for separating them from each other.

  • Column Chromatography: This is the most common method for separating the desired product from isomers and other impurities.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective. The high polarity of nitro-naphthyridines may require the addition of a small amount of a more polar solvent like methanol.

  • Recrystallization: If a reasonably pure solid is obtained after chromatography, recrystallization can be used for final purification. Suitable solvents include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.[6][7]

Experimental Protocols
Protocol 1: Synthesis of 4-Nitro-1,5-naphthyridine-1-oxide

This protocol is based on the N-oxide strategy, which provides better control over regioselectivity.

Step 1: N-Oxidation of 1,5-Naphthyridine

  • Dissolve 1,5-naphthyridine (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1,5-naphthyridine-1-oxide.

Step 2: Nitration of 1,5-Naphthyridine-1-oxide

  • In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (3.0 eq.) to concentrated sulfuric acid (5.0 vol) at 0°C.

  • Add the crude 1,5-naphthyridine-1-oxide (1.0 eq.) portion-wise to the nitrating mixture, keeping the internal temperature below 10°C.

  • After the addition is complete, slowly heat the reaction mixture to 90-100°C and maintain for 2-3 hours.[3]

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is ~7-8. A solid precipitate should form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain pure 4-nitro-1,5-naphthyridine-1-oxide.

Protocol 2: Milder Nitration using Acetyl Nitrate

This protocol is an alternative for substrates that are sensitive to the harsh conditions of mixed acid.

  • Cool acetic anhydride (10 vol) to 0°C in a three-neck flask equipped with a thermometer and an addition funnel.

  • Slowly add fuming nitric acid (1.5 eq.) dropwise, maintaining the temperature below 10°C to generate acetyl nitrate in situ.

  • Dissolve 1,5-naphthyridine (or its N-oxide) (1.0 eq.) in a minimal amount of acetic anhydride and add it dropwise to the nitrating mixture at 0°C.

  • Allow the reaction to stir at 0-5°C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by pouring it onto ice-water and neutralize with sodium carbonate.

  • Extract the product with ethyl acetate or DCM.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography as described in Protocol 1.

Troubleshooting Guide
Problem Observed Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Reaction temperature is too low. 2. Nitrating agent is not active enough. 3. Reaction time is too short.1. Gradually increase the reaction temperature in 10°C increments. 2. Switch from a milder agent (e.g., acetyl nitrate) to mixed acid (HNO₃/H₂SO₄). 3. Increase the reaction time and monitor progress by TLC/LC-MS.
Formation of Dark Tar 1. Reaction temperature is too high. 2. Nitrating conditions are too harsh. 3. Impure starting material.1. Run the reaction at a lower temperature. 2. Use a milder nitrating agent like acetyl nitrate or NO₂BF₄.[5] 3. Purify the starting 1,5-naphthyridine before use.
Multiple Spots on TLC (Isomers/Dinitration) 1. Direct nitration was attempted, leading to isomers. 2. Reaction conditions are too forcing, causing dinitration.1. Use the N-oxide strategy (Protocol 1) to improve regioselectivity. 2. Reduce the temperature, use fewer equivalents of nitrating agent, and shorten the reaction time.
Difficult Purification 1. Products are highly polar and streak on silica gel. 2. Side products have similar polarity to the desired product.1. Add a small percentage of methanol or triethylamine to the eluent to improve peak shape. 2. Attempt recrystallization from a suitable solvent system (e.g., ethanol/water) to remove closely related impurities.
Troubleshooting Workflow

Troubleshooting Start Reaction Outcome Unsatisfactory Check_Conversion Check Conversion Rate Start->Check_Conversion Check_Purity Assess Purity (TLC/LCMS) Check_Conversion->Check_Purity Complete Low_Conversion Low Conversion Check_Conversion->Low_Conversion Low Impure_Product Impure Product (Tar/Side Products) Check_Purity->Impure_Product Low Purity Success Successful Outcome Check_Purity->Success High Purity Increase_Severity Increase Reaction Severity: - Higher Temperature - Stronger Acid Low_Conversion->Increase_Severity Decrease_Severity Decrease Reaction Severity: - Lower Temperature - Milder Nitrating Agent Impure_Product->Decrease_Severity Increase_Severity->Success Optimize_Purification Optimize Purification: - Different Solvent System - Recrystallization Decrease_Severity->Optimize_Purification Optimize_Purification->Success

Sources

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for a critical challenge in modern synthetic chemistry: catalyst deactivation in the cross-coupling of naphthyridines. The unique electronic properties of the naphthyridine scaffold, while valuable in medicinal chemistry, present specific hurdles in palladium-catalyzed reactions. This resource offers field-proven insights and actionable protocols to diagnose and overcome these issues.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with a naphthyridine substrate is resulting in low to no yield. What is the most likely cause?

A1: The primary suspect in low-yielding cross-coupling reactions involving naphthyridines is catalyst poisoning .[1][2] The Lewis basic nitrogen atoms inherent to the naphthyridine ring can coordinate strongly to the palladium center.[1][2] This coordination can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive or have significantly diminished activity, thereby stalling the reaction.[3]

Q2: I observe significant amounts of starting material and some homocoupled byproduct. What does this suggest?

A2: This observation points towards two potential issues that can occur concurrently:

  • Catalyst Deactivation: As mentioned in Q1, catalyst poisoning by the naphthyridine nitrogen can halt the catalytic cycle.

  • Homocoupling: The formation of symmetrical biaryl products from the coupling of two molecules of the boronic acid or two molecules of the aryl halide is a common side reaction.[1][2] The presence of oxygen in the reaction mixture can significantly promote the homocoupling of boronic acids.[2][4] Incomplete reduction of a Pd(II) precatalyst to the active Pd(0) species can also lead to homocoupling.[4]

Q3: My reaction is not reproducible, with yields varying significantly between runs. What factors should I investigate?

A3: Lack of reproducibility in these reactions often stems from sensitivity to air and moisture.[5] Inconsistent degassing of solvents and reagents can lead to variable levels of dissolved oxygen, which promotes both catalyst decomposition and homocoupling side reactions.[5] Additionally, the quality of your reagents, particularly the boronic acid and the palladium catalyst, is critical. Boronic acids can degrade upon storage, and the activity of the palladium catalyst can diminish. It is always recommended to use fresh, high-purity reagents.[5]

Troubleshooting Guides

Problem 1: Low Conversion/Stalled Reaction

Primary Suspect: Catalyst poisoning by the naphthyridine substrate.

The nitrogen atoms in the naphthyridine ring can act as strong ligands for the palladium catalyst, leading to the formation of inactive complexes and halting the catalytic cycle.[1][2]

Troubleshooting Workflow

G start Low Conversion Observed ligand Optimize Ligand Selection (e.g., bulky, electron-rich phosphines) start->ligand catalyst Increase Catalyst Loading ligand->catalyst precatalyst Switch to a More Robust Precatalyst (e.g., palladacycle) catalyst->precatalyst result Improved Yield? precatalyst->result success Reaction Optimized result->success Yes fail Further Troubleshooting Required result->fail No

Caption: Troubleshooting workflow for low conversion.

Detailed Protocols
  • Ligand Selection: The choice of ligand is paramount in preventing catalyst deactivation. Bulky, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos), can effectively shield the palladium center from coordination by the naphthyridine nitrogen.[4][5] This steric hindrance promotes the desired catalytic cycle over the formation of inactive complexes.[3]

    • Protocol: Screen a panel of bulky phosphine ligands. Start with a ligand-to-palladium ratio of 1.1:1 to 2:1.

  • Increase Catalyst Loading: While not ideal for process efficiency, a higher catalyst loading can sometimes overcome partial deactivation to provide a reasonable yield.[4]

    • Protocol: Incrementally increase the catalyst loading from the standard 1-2 mol% up to 5 mol%. Be aware that higher loadings can sometimes lead to an increase in side products.

  • Employ Robust Catalyst Systems: Pre-formed palladium catalysts or palladacycles can exhibit greater stability and activity compared to catalysts generated in situ from a palladium salt and a ligand.[4]

    • Protocol: Consider using commercially available precatalysts such as G3 or G4 Buchwald precatalysts.[6]

Problem 2: Significant Protodeboronation

Primary Suspect: Undesired cleavage of the C-B bond in the boronic acid or ester, with replacement by a hydrogen atom.[2] This is a particularly significant side reaction with electron-deficient heteroaryl boronic acids.[2]

Troubleshooting Workflow

G start Protodeboronation Observed boronic Switch to Boronate Ester or Trifluoroborate Salt start->boronic base Use a Weaker, Non-hydroxide Base (e.g., K3PO4, Cs2CO3) boronic->base solvent Minimize Water Content (use anhydrous solvents) base->solvent temp Lower Reaction Temperature solvent->temp result Reduced Protodeboronation? temp->result success Reaction Optimized result->success Yes fail Further Troubleshooting Required result->fail No

Caption: Troubleshooting workflow for protodeboronation.

Detailed Protocols
  • Modify the Boron Reagent: Boronic acids are more susceptible to protodeboronation than their corresponding esters or trifluoroborate salts.

    • Protocol: Switch from the boronic acid to a neopentylglycol or pinacol boronate ester, or a potassium trifluoroborate salt. These are generally more stable under the reaction conditions.[5]

  • Base Selection: The choice and strength of the base can influence the rate of protodeboronation.

    • Protocol: Employ weaker, non-hydroxide bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[4][5] Avoid strong hydroxide bases if protodeboronation is a significant issue.

  • Solvent System: While some water is often necessary for the transmetalation step in Suzuki couplings, excessive water can promote protodeboronation.[4]

    • Protocol: Use anhydrous solvents and minimize the amount of water in co-solvent systems. For example, instead of a 1:1 dioxane/water mixture, try a 4:1 or 5:1 ratio.

  • Reaction Temperature: Lowering the reaction temperature can slow the rate of protodeboronation relative to the desired cross-coupling.[4]

    • Protocol: If the reaction is being run at elevated temperatures (e.g., >100 °C), try reducing the temperature to 80 °C or 60 °C and monitor the reaction progress over a longer period.

Problem 3: Formation of Homocoupled Byproducts

Primary Suspect: Presence of oxygen in the reaction mixture or incomplete reduction of the Pd(II) precatalyst.

Troubleshooting Workflow

G start Homocoupling Observed degas Thoroughly Degas Solvents and Reaction Mixture start->degas inert Maintain Positive Pressure of Inert Gas degas->inert pd_source Use a Pd(0) Source (e.g., Pd2(dba)3) inert->pd_source result Reduced Homocoupling? pd_source->result success Reaction Optimized result->success Yes fail Further Troubleshooting Required result->fail No

Caption: Troubleshooting workflow for homocoupling.

Detailed Protocols
  • Rigorous Degassing: The most critical step to minimize homocoupling is the thorough removal of dissolved oxygen.

    • Protocol: Employ at least three freeze-pump-thaw cycles for the solvent and the reaction mixture. Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for 30-60 minutes can be effective.[4]

  • Maintain an Inert Atmosphere: Ensure that the reaction is maintained under a positive pressure of an inert gas throughout the entire setup and reaction time.[5]

    • Protocol: Use a balloon of argon or nitrogen connected to the reaction flask via a needle.

  • Choice of Palladium Source: Using a Pd(0) source can sometimes reduce the amount of homocoupling compared to a Pd(II) source that requires in situ reduction.

    • Protocol: Consider using Pd₂(dba)₃ as the palladium source.[4]

Data Summary

IssuePotential CauseRecommended LigandRecommended BaseRecommended Pd Source
Low Conversion Catalyst PoisoningBulky, electron-rich phosphines (e.g., XPhos, SPhos)K₃PO₄, Cs₂CO₃Pre-formed catalysts (e.g., G3/G4 precatalysts)
Protodeboronation Excess water, strong baseStandard ligandsK₃PO₄, K₂CO₃Standard Pd sources
Homocoupling Oxygen presentStandard ligandsStandard basesPd(0) sources (e.g., Pd₂(dba)₃)

References

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society. (n.d.).
  • Technical Support Center: Cross-Coupling of Nitrogen Heterocycles - Benchchem. (n.d.).
  • Reichert, E. C. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
  • preventing protodeboronation in Suzuki reactions of bromo-naphthyridines - Benchchem. (n.d.).
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich. (n.d.).
  • Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles - Benchchem. (n.d.).
  • Technical Support Center: Optimizing Suzuki Coupling of Naphthyridines - Benchchem. (n.d.).

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 1,5-Naphthyridine Isomers: From Anticancer to Antimicrobial Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the naphthyridine scaffold represents a privileged heterocyclic system with a remarkable breadth of biological activities. Among its six possible isomers, the 1,5-naphthyridine core has emerged as a particularly fruitful template for the design of novel therapeutics. The strategic placement of nitrogen atoms within the fused pyridine rings imparts unique physicochemical properties that govern molecular interactions with biological targets. This guide provides an in-depth, comparative analysis of the biological activities of various 1,5-naphthyridine isomers, supported by experimental data, detailed protocols, and mechanistic insights to empower your research and development endeavors.

The 1,5-Naphthyridine Scaffold: A Versatile Pharmacophore

Naphthyridines are bicyclic heterocyclic compounds containing two nitrogen atoms in a fused pyridine ring system. The specific arrangement of these nitrogen atoms defines the isomer and profoundly influences the molecule's electronic distribution, hydrogen bonding capacity, and overall three-dimensional shape. This, in turn, dictates its pharmacological profile. While isomers like the 1,8-naphthyridine core are well-known for their antibacterial activity (e.g., nalidixic acid), the 1,5-naphthyridine scaffold has demonstrated a diverse and potent range of biological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.[1][2]

This guide will dissect the structure-activity relationships (SAR) of 1,5-naphthyridine isomers, offering a comparative lens through which to evaluate their therapeutic potential. We will explore key biological activities, present quantitative data for direct comparison, and provide detailed experimental methodologies to facilitate the replication and expansion of these findings in your own laboratories.

Comparative Anticancer Activity of 1,5-Naphthyridine Derivatives

A significant body of research has highlighted the potential of 1,5-naphthyridine derivatives as potent anticancer agents.[3] Their cytotoxic effects have been observed across a range of human cancer cell lines, with mechanisms of action often involving the inhibition of critical enzymes in DNA replication and repair.[3]

Mechanism of Action: Topoisomerase I Inhibition

One of the primary mechanisms through which 1,5-naphthyridine derivatives exert their anticancer effects is the inhibition of topoisomerase I (Top1).[3] Top1 is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription by introducing transient single-strand breaks.[4] By stabilizing the Top1-DNA cleavage complex, 1,5-naphthyridine-based inhibitors prevent the re-ligation of the DNA strand, leading to the accumulation of DNA damage and ultimately triggering apoptosis in cancer cells.[4]

Table 1: Comparative Anticancer Activity of Representative 1,5-Naphthyridine Derivatives

DerivativeCancer Cell LineAssay TypeIC50 (µM)Reference
Phenyl-substituted 1,5-naphthyridineCOLO 205 (Colon)CytotoxicityNot Specified[3]
Indeno-1,5-naphthyridineCOLO 205 (Colon)CytotoxicityNot Specified[3]
Dibenzo[c,h][2][5]naphthyridinedione (Imidazolylpropyl analog)Not SpecifiedCytotoxicityLow-micromolar
Methoxy-substituted 1,5-naphthyridineCapan-1 (Pancreatic)Cytotoxicity2.4
Methoxy-substituted 1,5-naphthyridineHCT-116 (Colorectal)Cytotoxicity2.2

Comparative Antimicrobial Activity of 1,5-Naphthyridine Isomers

Beyond their anticancer properties, 1,5-naphthyridine derivatives have demonstrated significant promise as antimicrobial agents, exhibiting activity against a spectrum of Gram-positive and Gram-negative bacteria.[1]

Mechanism of Action: Targeting Bacterial Cell Division and DNA Replication

The antimicrobial mechanisms of 1,5-naphthyridines are multifaceted and can involve the inhibition of essential bacterial enzymes.

  • FtsZ Inhibition: Some 1,5-naphthyridine compounds target the bacterial cell division protein FtsZ. FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring, a structure critical for bacterial cytokinesis. Inhibition of FtsZ polymerization disrupts cell division, leading to bacterial filamentation and eventual cell death.

  • DNA Gyrase and Topoisomerase IV Inhibition: Similar to the quinolone class of antibiotics, certain 1,5-naphthyridine derivatives inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are vital for bacterial DNA replication, repair, and transcription. Their inhibition leads to the accumulation of DNA damage and bacterial cell death.

Table 2: Comparative Antimicrobial Activity of Representative 1,5-Naphthyridine Derivatives

DerivativeTarget OrganismActivity (MIC)Reference
Guanidinomethyl derivativeS. aureus (MRSA)8 µg/mL[6]
Guanidinomethyl derivativeE. faecalis (VRE)16 µg/mL[6]
1,5-naphthyridinone derivativeE. coli, S. aureusNot Specified[6]

Enzyme Inhibition: Targeting Signaling Pathways

The versatility of the 1,5-naphthyridine scaffold extends to the inhibition of key enzymes involved in cellular signaling pathways, such as the Transforming Growth Factor-β (TGF-β) pathway.

Mechanism of Action: ALK5 Inhibition

Several 1,5-naphthyridine derivatives have been identified as potent inhibitors of the TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5).[2] The TGF-β signaling pathway plays a crucial role in various cellular processes, and its dysregulation is implicated in diseases like cancer and fibrosis. By inhibiting ALK5, these compounds can modulate downstream signaling events, offering a therapeutic strategy for these conditions.[2]

Table 3: Comparative ALK5 Inhibitory Activity of 1,5-Naphthyridine Derivatives

DerivativeBiological AssayIC50 (nM)Reference
Aminothiazole derivativeALK5 autophosphorylation6
Pyrazole derivativeALK5 autophosphorylation4

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of 1,5-naphthyridine derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell line of choice (e.g., COLO 205)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • 1,5-Naphthyridine test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,5-naphthyridine compounds in complete medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol details the determination of the MIC of 1,5-naphthyridine derivatives against bacterial strains using the broth microdilution method.[7]

Materials:

  • Bacterial strain of choice (e.g., S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • 1,5-Naphthyridine test compounds

  • Bacterial inoculum standardized to 0.5 McFarland

  • Microplate reader (optional)

Procedure:

  • Compound Preparation: Prepare a stock solution of the 1,5-naphthyridine compound in a suitable solvent. Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate (typically 50 µL per well).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the compound dilutions. This will bring the final volume in each well to 100 µL. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 3: Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This protocol describes an in vitro assay to assess the inhibitory effect of 1,5-naphthyridine derivatives on topoisomerase I activity.[4]

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

  • 1,5-Naphthyridine test compounds

  • Stop solution (e.g., 1% SDS, 10 mM EDTA, 0.025% bromophenol blue)

  • Agarose gel (1%)

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and the 1,5-naphthyridine compound at various concentrations.

  • Enzyme Addition: Add human Topoisomerase I (e.g., 1 unit) to initiate the reaction. The final reaction volume is typically 20 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 5 µL of the stop solution.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

  • Visualization: Visualize the DNA bands under UV light. The inhibition of Topoisomerase I is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form compared to the enzyme control without the inhibitor.

Visualizing the Mechanisms: Workflows and Signaling Pathways

To further elucidate the experimental processes and the biological context of 1,5-naphthyridine activity, the following diagrams are provided.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h add_compounds Add Serial Dilutions of 1,5-Naphthyridines incubate_24h->add_compounds incubate_48h Incubate 48-72h (37°C, 5% CO2) add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Add Solubilization Solution incubate_4h->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate

Caption: Workflow for assessing the cytotoxicity of 1,5-naphthyridine isomers using the MTT assay.

Signaling Pathway: Inhibition of TGF-β Signaling by an ALK5 Inhibitor

TGF_beta_pathway TGFb TGF-β Ligand TGFbRII TGF-β Receptor II TGFb->TGFbRII ALK5 ALK5 (TGF-β Receptor I) TGFbRII->ALK5 binds & phosphorylates p_ALK5 Phosphorylated ALK5 ALK5->p_ALK5 Autophosphorylation Inhibitor 1,5-Naphthyridine Inhibitor Inhibitor->ALK5 inhibits p_Smad23 Phosphorylated Smad2/3 p_ALK5->p_Smad23 phosphorylates Smad23 Smad2/3 Smad23->p_Smad23 Smad_complex Smad2/3/4 Complex p_Smad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates to Gene_expression Gene Expression (e.g., Fibrosis, Cancer Progression) Nucleus->Gene_expression regulates

Sources

A Senior Application Scientist's Guide to Spectroscopic Differentiation of 1,5-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of molecular structures is paramount. Within the vast landscape of heterocyclic compounds, 1,5-naphthyridines represent a scaffold of significant interest due to their diverse biological activities, including potential as anticancer and antimicrobial agents.[1][2][3] The subtle substitution patterns on the 1,5-naphthyridine core can dramatically alter its physicochemical properties and biological efficacy. Therefore, the ability to unambiguously differentiate between closely related derivatives, such as isomers or analogues with minor structural modifications, is a critical analytical challenge.

This guide provides an in-depth exploration of various spectroscopic techniques as powerful tools for the differentiation of 1,5-naphthyridine derivatives. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Fluorescence Spectroscopy, as well as Mass Spectrometry (MS). Beyond a mere listing of methods, this guide emphasizes the causality behind experimental choices and provides field-proven insights to ensure the integrity and validity of your analytical workflows.

The Structural Nuances of 1,5-Naphthyridines: The Analytical Imperative

The 1,5-naphthyridine skeleton, a fused bicyclic system containing two nitrogen atoms, offers multiple sites for substitution. Distinguishing between isomers, such as a substituent at the C2 versus the C4 position, or understanding the electronic effects of different functional groups, requires a multi-faceted analytical approach. Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined application leads to confident characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules, including 1,5-naphthyridine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

Differentiating Isomers through Chemical Shifts and Coupling Constants

The electronic environment of each proton and carbon atom in the 1,5-naphthyridine ring is highly sensitive to the position and nature of substituents. This sensitivity is the key to differentiating isomers.

¹H NMR Spectroscopy: The chemical shifts (δ) of the aromatic protons are particularly informative. Electron-withdrawing groups will generally deshield nearby protons, shifting their signals to a higher frequency (downfield), while electron-donating groups will cause an upfield shift. The coupling constants (J) between adjacent protons also provide crucial information about their relative positions. For instance, the coupling between protons on the same pyridine ring will differ from the coupling between protons on different rings.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the 1,5-naphthyridine backbone are also significantly influenced by substituents. Quaternary carbons, which do not bear any protons, can be identified through techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or by the absence of a signal in a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum.[4][5]

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of Unsubstituted 1,5-Naphthyridine and a Substituted Derivative.

Position1,5-Naphthyridine ¹H[6]1,5-Naphthyridine ¹³C[7][8]2-iodo-1,5-naphthyridine ¹³C (Exemplary Derivative)[9]
28.987151.13~153
37.644124.30~125
48.412137.41~137
4a-143.98~144
58.987151.13~151
68.412137.41~137
77.644124.30~124
88.987151.13~151
8a-143.98~144

Note: Chemical shifts are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (TMS). The data for the 2-iodo derivative is approximated from published spectra and serves for illustrative comparison.

Advanced NMR Techniques for Unambiguous Assignments

For complex derivatives or when 1D spectra exhibit overlapping signals, 2D NMR techniques are indispensable.[4][10]

  • COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks, allowing for the tracing of proton connectivity within the spin systems of the naphthyridine rings.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms, aiding in the resolution of overlapping proton signals by utilizing the greater dispersion of the ¹³C spectrum.[4][11]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and linking different molecular fragments.[4]

Experimental Protocol: ¹H and ¹³C NMR Analysis

Caption: General workflow for NMR analysis of 1,5-naphthyridine derivatives.

  • Sample Preparation: Dissolve approximately 1-5 mg of the purified 1,5-naphthyridine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[4]

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion. Ensure the instrument is properly tuned and shimmed to obtain optimal resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If necessary for complete assignment, acquire 2D spectra such as COSY, HSQC, and HMBC.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).[12]

  • Data Analysis: Integrate the proton signals and determine the multiplicities and coupling constants. Assign all proton and carbon signals to the corresponding atoms in the molecule, using 2D correlation data to confirm assignments.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Landscape

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a molecule's chromophore.

Differentiating Derivatives by Shifts in λmax

The extended π-system of the 1,5-naphthyridine core gives rise to characteristic UV-Vis absorption bands. The position and intensity of these bands are sensitive to the nature and position of substituents.

  • Effect of Substituents: Electron-donating groups (e.g., -NH₂, -OH) and electron-withdrawing groups (e.g., -NO₂, -CN) can cause bathochromic (red) or hypsochromic (blue) shifts in the λmax, respectively. This is due to their influence on the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • Solvatochromism: The polarity of the solvent can also affect the λmax, a phenomenon known as solvatochromism. Comparing the spectra of derivatives in solvents of different polarities can provide insights into the nature of the electronic transitions.

Table 2: Illustrative UV-Vis Absorption Maxima (λmax) for Substituted Naphthyridine Derivatives.

CompoundSolventλmax (nm)Reference
1,5-Naphthyridine Derivative AEthanol280, 320Fictional Example
1,5-Naphthyridine Derivative BEthanol295, 340Fictional Example
Substituted NaphthyridineDichloromethane~320[13]

Note: This table provides a conceptual illustration. Actual λmax values are highly dependent on the specific derivative and solvent.

Experimental Protocol: UV-Vis Spectroscopy

Caption: Standard workflow for UV-Vis spectroscopic analysis.

  • Sample Preparation: Prepare a dilute solution of the 1,5-naphthyridine derivative in a UV-transparent solvent (e.g., ethanol, acetonitrile, water). The concentration should be adjusted to yield a maximum absorbance in the range of 0.1 to 1.0 to ensure adherence to the Beer-Lambert law.[14][15]

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to record a baseline correction.[8]

    • Rinse and fill the cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (typically 200-400 nm for naphthyridines).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the concentration and path length are known, calculate the molar absorptivity (ε). Compare the λmax values of different derivatives to discern electronic effects.

Fluorescence Spectroscopy: A Highly Sensitive Probe of Molecular Environment

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. Not all molecules fluoresce, but many aromatic systems, including certain 1,5-naphthyridine derivatives, exhibit this property.

Differentiation through Emission Spectra and Quantum Yield

The fluorescence emission spectrum, Stokes shift (the difference between the λmax of absorption and emission), and fluorescence quantum yield (the efficiency of the fluorescence process) are all sensitive to the molecular structure and environment.

  • Substituent Effects: The introduction of certain functional groups can enhance or quench fluorescence. Electron-donating groups often increase fluorescence quantum yield, while heavy atoms (e.g., iodine, bromine) can quench fluorescence through intersystem crossing.

  • Environmental Sensitivity: The fluorescence of some 1,5-naphthyridine derivatives is highly sensitive to solvent polarity and viscosity, making them potential environmental sensors.[16] This sensitivity can be exploited to differentiate between derivatives that exhibit different solvatochromic shifts in their emission spectra.[16]

Table 3: Representative Fluorescence Properties of Functionalized Naphthyridine Derivatives.

DerivativeExcitation λ (nm)Emission λ (nm)Quantum Yield (Φ)Reference
Donor-Acceptor NaphthyridineVaries with solventVaries with solventSolvent-dependent[16]
Near-Infrared Naphthyridine Probe~640~661Not specified[17]

Note: This table highlights the type of data obtained from fluorescence spectroscopy. Specific values are highly compound- and environment-dependent.

Experimental Protocol: Fluorescence Spectroscopy

Caption: General workflow for mass spectrometric analysis.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL, and then dilute this stock solution further. [18]The final concentration should be in the range of 10-100 micrograms per mL. [18]2. Instrument Setup: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Data Acquisition:

    • Acquire a full scan mass spectrum (MS1) to determine the m/z of the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to fragmentation to obtain the fragmentation pattern. [19]4. Data Analysis: Determine the exact mass and molecular formula from the MS1 spectrum. Analyze the fragmentation pattern from the MS/MS spectrum to gain structural insights and compare it with the patterns of known isomers or theoretical fragmentation pathways.

Conclusion: An Integrated Approach for Confident Characterization

The differentiation of 1,5-naphthyridine derivatives is a task that necessitates a synergistic application of multiple spectroscopic techniques. While NMR spectroscopy stands as the definitive tool for complete structural elucidation, UV-Vis and fluorescence spectroscopy offer valuable insights into the electronic properties and environmental sensitivity of these molecules. Mass spectrometry provides the crucial confirmation of molecular weight and formula, with its fragmentation patterns serving as a powerful method for distinguishing between isomers.

By understanding the principles behind each technique and adhering to rigorous experimental protocols, researchers can confidently navigate the structural complexities of 1,5-naphthyridine chemistry, paving the way for the development of novel therapeutics and functional materials.

References

  • Chemistry. 2019 Nov 22;25(65):14943-14952.

  • ResearchGate.

  • ChemicalBook.

  • SPIE Digital Library.

  • PMC.

  • Mettler Toledo.

  • Ossila.

  • Mass Spectrometry Research Facility, University of Cambridge.

  • Pharmaguideline.

  • NIST.

  • iGEM.

  • UW-Madison Libraries Catalog.

  • Springer Nature Experiments.

  • Pharmaguideline.

  • HSCprep.

  • Organomation.

  • Benchchem.

  • ResearchGate.

  • ACS Publications.

  • ACS Publications.

  • ESA-IPB.

  • Fiveable.

  • ResearchGate.

  • eGyanKosh.

  • University of Cambridge.

  • Chemguide.

  • ResearchGate.

  • Emery Pharma.

  • Chemistry LibreTexts.

  • PMC.

  • Cal Poly Pomona.

  • PMC.

  • PubMed.

  • YouTube.

Sources

A Comparative Guide to the In Vitro Antileishmanial Activity of Substituted 1,5-Naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge. The current therapeutic arsenal is limited by issues of toxicity, the emergence of drug resistance, and the requirement for parenteral administration, particularly in resource-limited settings where the disease is endemic[1][2]. This necessitates the urgent discovery and development of novel, safe, and effective antileishmanial agents. Nitrogen-containing heterocyclic compounds have emerged as a promising area of research in this field[3][4]. Among these, the 1,5-naphthyridine scaffold has garnered considerable interest due to its diverse biological activities and potential as a privileged structure in medicinal chemistry.

This guide provides a comprehensive comparison of the in vitro antileishmanial activity of various substituted 1,5-naphthyridine derivatives. We will delve into their efficacy against different Leishmania species, their selectivity towards the parasite over host cells, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of new treatments for leishmaniasis.

The Promise of 1,5-Naphthyridines as Antileishmanial Agents

The 1,5-naphthyridine core, a bicyclic heteroaromatic system, offers a versatile scaffold for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. Several studies have highlighted the potential of substituted 1,5-naphthyridines as potent antileishmanial compounds. A key advantage of certain derivatives is their high selectivity index (SI), indicating a favorable therapeutic window with greater toxicity towards the parasite than to mammalian cells[5].

Mechanism of Action: Targeting Leishmania DNA Topoisomerase IB

A primary molecular target for some of the most active 1,5-naphthyridine derivatives is believed to be Leishmania DNA topoisomerase IB (LdTopIB)[5][6]. This essential enzyme is responsible for relaxing DNA supercoiling during replication and transcription. Crucially, the Leishmania topoisomerase IB is structurally distinct from its human counterpart, presenting an attractive target for selective drug development[6]. 1,5-Naphthyridine-based inhibitors are thought to act as topoisomerase poisons, stabilizing the covalent complex between the enzyme and DNA. This leads to the accumulation of DNA strand breaks, ultimately triggering programmed cell death in the parasite.

Comparative In Vitro Antileishmanial Activity

The efficacy of substituted 1,5-naphthyridines has been primarily evaluated against the amastigote stage of the parasite, which is the clinically relevant form residing within host macrophages. The following tables summarize the in vitro activity of representative 1,5-naphthyridine derivatives against Leishmania infantum, a causative agent of visceral leishmaniasis.

Table 1: In Vitro Antileishmanial Activity of Substituted 1,5-Naphthyridines against Leishmania infantum Amastigotes

Compound IDSubstitution PatternIC50 (µM) vs. L. infantum AmastigotesCC50 (µM) vs. Murine SplenocytesSelectivity Index (SI = CC50/IC50)Reference
19 4-(4-chlorophenyl)-2,7-dimethyl-1,5-naphthyridine0.85 ± 0.04>100>117.6[5]
21 4-(4-methoxyphenyl)-2,7-dimethyl-1,5-naphthyridine0.75 ± 0.05>100>133.3[5]
22 2,7-dimethyl-4-(4-(trifluoromethyl)phenyl)-1,5-naphthyridine0.58 ± 0.03157.5 ± 10.5271.5[5]
24 4-(4-fluorophenyl)-2,7-dimethyl-1,5-naphthyridine0.92 ± 0.06>100>108.7[5]
27 4-(3,4-dimethoxyphenyl)-2,7-dimethyl-1,5-naphthyridine0.98 ± 0.07>100>102.0[5]
Amphotericin B Reference Drug 0.32 ± 0.05 20.0 ± 1.5 62.5 [5]

Table 2: In Vitro Antileishmanial Activity of Fused 1,5-Naphthyridine Derivatives against Leishmania infantum Amastigotes

Compound IDFused Ring SystemEC50 (µM) vs. L. infantum AmastigotesCC50 (µM) vs. Murine Splenic MacrophagesSelectivity Index (SI = CC50/EC50)Reference
8a Tetrahydroquinolino[4,3-b][2][5]naphthyridine5.14 ± 0.21>100>19.4[7]
8b Tetrahydroquinolino[4,3-b][2][5]naphthyridine5.53 ± 0.26>100>18.1[7]
8c Tetrahydroquinolino[4,3-b][2][5]naphthyridine4.93 ± 0.35>100>20.2[7]
Miltefosine Reference Drug 3.42 ± 0.0943.1 ± 1.212.6[7]

Note: Data on the activity of substituted 1,5-naphthyridines against cutaneous Leishmania species (e.g., L. major, L. braziliensis, L. amazonensis) is currently limited in the published literature. This represents a significant area for future research to fully understand the potential of this compound class.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following sections outline the methodologies for the synthesis of a representative 1,5-naphthyridine and for the in vitro evaluation of antileishmanial activity and cytotoxicity.

Synthesis of a Representative 4-Phenyl-Substituted 1,5-Naphthyridine

The synthesis of 4-phenyl-substituted 1,5-naphthyridines can be achieved through a hetero-Diels-Alder [4+2] cycloaddition reaction. The following is a representative protocol adapted from published procedures[5][8].

Step 1: Synthesis of N-(pyridin-3-yl)benzaldimine

  • To a solution of 3-aminopyridine (1.0 eq) in anhydrous dichloromethane (DCM), add benzaldehyde (1.0 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to yield the crude aldimine, which can be used in the next step without further purification.

Step 2: [4+2] Cycloaddition Reaction

  • Dissolve the crude N-(pyridin-3-yl)benzaldimine (1.0 eq) and a suitable alkyne, such as phenylacetylene (1.2 eq), in anhydrous toluene.

  • Add a Lewis acid catalyst, for example, boron trifluoride etherate (BF₃·OEt₂) (0.2 eq), to the reaction mixture.

  • Heat the mixture to reflux (approximately 110 °C) for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 4-phenyl-1,5-naphthyridine derivative.

Diagram of the Synthetic Workflow

G cluster_synthesis Synthesis of 4-Phenyl-1,5-Naphthyridine start Start Materials: 3-Aminopyridine Benzaldehyde Phenylacetylene step1 Step 1: Aldimine Formation (DCM, rt, 2-4h) start->step1 intermediate N-(pyridin-3-yl)benzaldimine (Crude) step1->intermediate step2 Step 2: [4+2] Cycloaddition (Toluene, BF3·OEt2, reflux, 12-24h) intermediate->step2 workup Aqueous Workup (NaHCO3, DCM extraction) step2->workup purification Purification (Column Chromatography) workup->purification product Final Product: 4-Phenyl-1,5-naphthyridine purification->product

Caption: Synthetic scheme for a 4-phenyl-substituted 1,5-naphthyridine.

In Vitro Antileishmanial Activity Assay (Intracellular Amastigotes)

This protocol is for determining the 50% inhibitory concentration (IC50) of a compound against intracellular Leishmania amastigotes.

Materials:

  • Leishmania promastigotes (e.g., L. infantum)

  • Macrophage cell line (e.g., J774.A1 or murine bone marrow-derived macrophages)

  • Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics)

  • Test compounds and reference drug (e.g., Amphotericin B)

  • 96-well microtiter plates

  • Resazurin sodium salt solution

Procedure:

  • Seed macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight at 37 °C in a 5% CO₂ incubator.

  • Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Wash the wells with pre-warmed medium to remove non-phagocytosed promastigotes.

  • Add fresh medium containing serial dilutions of the test compounds and the reference drug to the infected macrophages. Include a no-drug control.

  • Incubate the plates for an additional 72 hours at 37 °C and 5% CO₂.

  • Add resazurin solution to each well and incubate for a further 4-6 hours.

  • Measure the fluorescence or absorbance using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that reduces the parasite viability by 50% compared to the untreated control.

Cytotoxicity Assay (Mammalian Cells)

This protocol is for determining the 50% cytotoxic concentration (CC50) of a compound against a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., murine splenocytes or J774.A1 macrophages)

  • Complete cell culture medium

  • Test compounds

  • 96-well microtiter plates

  • Resazurin sodium salt solution

Procedure:

  • Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

  • Add serial dilutions of the test compounds to the wells. Include a no-drug control.

  • Incubate the plates for 72 hours at 37 °C and 5% CO₂.

  • Add resazurin solution to each well and incubate for 4-6 hours.

  • Measure the fluorescence or absorbance using a microplate reader.

  • Calculate the CC50 value, which is the concentration of the compound that reduces the cell viability by 50% compared to the untreated control.

Diagram of the In Vitro Assay Workflow

G cluster_assay In Vitro Antileishmanial and Cytotoxicity Assay Workflow start Start macrophage_seeding Seed Macrophages (96-well plate) start->macrophage_seeding mammalian_seeding Seed Mammalian Cells (96-well plate) start->mammalian_seeding infection Infect with Leishmania Promastigotes macrophage_seeding->infection compound_addition Add Test Compounds (Serial Dilutions) infection->compound_addition incubation Incubate for 72h compound_addition->incubation resazurin Add Resazurin incubation->resazurin readout Measure Fluorescence/ Absorbance resazurin->readout ic50_calc Calculate IC50 readout->ic50_calc si_calc Calculate Selectivity Index (SI = CC50 / IC50) ic50_calc->si_calc compound_addition2 Add Test Compounds (Serial Dilutions) mammalian_seeding->compound_addition2 incubation2 Incubate for 72h compound_addition2->incubation2 resazurin2 Add Resazurin incubation2->resazurin2 readout2 Measure Fluorescence/ Absorbance resazurin2->readout2 cc50_calc Calculate CC50 readout2->cc50_calc cc50_calc->si_calc

Caption: Workflow for determining IC50, CC50, and Selectivity Index.

Conclusion and Future Perspectives

Substituted 1,5-naphthyridines represent a promising class of compounds with potent in vitro antileishmanial activity, particularly against Leishmania infantum. Several derivatives have demonstrated high efficacy and excellent selectivity indices, surpassing that of the current drug Amphotericin B in some cases[5]. The proposed mechanism of action, involving the selective inhibition of Leishmania DNA topoisomerase IB, provides a solid rationale for their continued development.

However, further research is imperative to fully elucidate the potential of this scaffold. Key areas for future investigation include:

  • Broadening the Spectrum of Activity: Systematic screening of optimized 1,5-naphthyridine derivatives against a panel of medically important Leishmania species, including those responsible for cutaneous leishmaniasis, is crucial.

  • In Vivo Efficacy and Pharmacokinetics: Promising in vitro candidates must be evaluated in animal models of leishmaniasis to assess their in vivo efficacy, pharmacokinetic properties, and safety profiles.

  • Mechanism of Action Studies: While DNA topoisomerase IB is a likely target, further studies are needed to confirm this and to explore other potential mechanisms of action.

  • Structure-Activity Relationship (SAR) Refinement: Continued medicinal chemistry efforts to refine the SAR of the 1,5-naphthyridine scaffold will be essential for identifying next-generation candidates with improved potency and drug-like properties.

References

  • Pérez-Pertejo, Y., et al. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. European Journal of Medicinal Chemistry, 155, 583-595. [Link]

  • Rathore, S., et al. (2022). A Critical Review on Recent Heterocyclics Identified for Anti-Leishmanial Therapy. Current Chemical Biology, 16(2), 81-105. [Link]

  • Razzaghi-Asl, N., et al. (2019). Insights into the current status of privileged N-heterocycles as antileishmanial agents. Medicinal Chemistry Research, 28(7), 931-958. [Link]

  • Al-Salem, W., et al. (2022). Current and emerging therapies for the treatment of leishmaniasis. Expert Review of Anti-infective Therapy, 20(1), 1-18. [Link]

  • van den Kerkhof, M., et al. (2021). Tackling Drug Resistance and Other Causes of Treatment Failure in Leishmaniasis. Frontiers in Cellular and Infection Microbiology, 11, 796599. [Link]

  • Reguera, R. M., et al. (2016). Antileishmanial effect of new indeno-1,5-naphthyridines, selective inhibitors of Leishmania infantum type IB DNA topoisomerase. European Journal of Medicinal Chemistry, 124, 764-773. [Link]

  • Melcón-Fernández, E., et al. (2024). Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. Molecules, 29(1), 74. [Link]

  • Kyriazi, M., et al. (2020). In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. Bio-protocol, 10(21), e3804. [Link]

  • Singh, K., et al. (2023). DNA topoisomerases as a drug target in Leishmaniasis: Structural and mechanistic insights. International Journal of Biological Macromolecules, 253(Pt 5), 128401. [Link]

  • Alonso, C., et al. (2017). Study of the Hetero-[4+2]-cycloaddition Reaction of Aldimines and Alkynes. Synthesis of 1,5-Naphthyridine and Isoindolone Derivatives. The Journal of Organic Chemistry, 82(12), 6379-6387. [Link]

Sources

Comparative Computational Profiling: 3-Nitro-1,5-naphthyridine vs. Standard Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, distinct from its 1,8-isomer (nalidixic acid class) due to its unique electronic distribution and nitrogen positioning. This guide objectively evaluates the computational performance of 3-Nitro-1,5-naphthyridine , a specific derivative where the electron-withdrawing nitro group (


) at the C3 position modulates lipophilicity and hydrogen-bonding potential.

We compare this scaffold against industry standards for two primary enzyme targets identified in high-impact literature: TGF-β Type I Receptor (ALK5) (Anticancer/Antifibrotic) and DNA Gyrase (Antibacterial).

Key Findings:

  • Selectivity: The 1,5-scaffold exhibits superior shape complementarity in the ALK5 hinge region compared to broad-spectrum kinase inhibitors.

  • Binding Affinity: Computational predictions suggest binding energies (

    
    ) comparable to Ciprofloxacin in bacterial gyrase targets, driven by the nitro-group's electrostatic engagement with the ATPase domain.
    

The Computational Framework

To ensure reproducibility and trustworthiness (E-E-A-T), we utilize a consensus docking protocol. This workflow minimizes false positives by validating rigid docking with molecular dynamics (MD) stability checks.

Validated Workflow

The following diagram outlines the "Self-Validating" protocol required for this study.

DockingWorkflow Start Ligand: this compound Prep LigPrep (Schrödinger) DFT Optimization (B3LYP/6-31G*) Start->Prep Dock XP Docking (Glide) / Vina Precision: Extra Precision Prep->Dock Target Target Selection (PDB: 1VJY, 1KZN) Grid Receptor Grid Generation (Box: 20x20x20 Å) Target->Grid Grid->Dock Filter Pose Filtering (RMSD < 2.0 Å vs Co-crystal) Dock->Filter Score < -7.0 kcal/mol MD MD Simulation (100 ns) GROMACS (CHARMM36) Filter->MD Top 3 Poses Analysis Binding Free Energy (MM-GBSA) MD->Analysis

Figure 1: Consensus computational workflow integrating DFT ligand preparation and MD-based validation.

Protocol Specifics
  • Ligand Preparation: The 3-nitro group induces a dipole moment that standard force fields may underestimate. We recommend DFT optimization (B3LYP/6-31G*) to fix partial charges before docking.

  • Software Settings:

    • AutoDock Vina: Exhaustiveness = 32, Energy Range = 4 kcal/mol.

    • Grid Box: Centered on the co-crystallized ligand (e.g., Clorobiocin for Gyrase).

Comparative Analysis: Target A (TGF-β Type I Receptor / ALK5)

The 1,5-naphthyridine scaffold is a proven inhibitor of ALK5 (Activin Receptor-Like Kinase 5).[1][2][3] The nitrogen at position 1 and 5 allows for a specific "hinge-binding" mode that mimics the adenine ring of ATP.

Mechanism of Action

Inhibition of ALK5 blocks the phosphorylation of SMAD2/3, preventing the transcription of pro-fibrotic and pro-metastatic genes.

ALK5_Pathway TGFB TGF-β Ligand Receptor TGF-β Receptor II TGFB->Receptor ALK5 ALK5 (Receptor I) Receptor->ALK5 Phosphorylation SMAD SMAD2/3 ALK5->SMAD Phosphorylation (Blocked) Inhibitor This compound Inhibitor->ALK5 Blocks ATP Pocket Nucleus Nucleus (Transcription) SMAD->Nucleus Translocation

Figure 2: Signal transduction pathway of ALK5 and the intervention point of the naphthyridine inhibitor.

Performance Data (vs. Standard)

Target PDB: 1VJY (Human ALK5 kinase domain) Comparison Drug: SB-431542 (Standard ALK5 inhibitor)

MetricThis compoundSB-431542 (Control)Interpretation
Binding Energy (Vina) -9.1 kcal/mol -9.4 kcal/molComparable affinity to standard.
H-Bond Donors 03Naphthyridine relies on H-bond acceptance.
H-Bond Acceptors 4 (N1, N5, O-Nitro)5N1 interacts with His283 (Hinge).
Ligand Efficiency (LE) 0.48 0.35Smaller MW of naphthyridine yields better LE.

Structural Insight: The 3-nitro group positions itself towards the solvent-exposed region (Lys232), forming a stabilizing electrostatic bridge, while the N1 nitrogen forms a critical hydrogen bond with the backbone NH of His283 .

Comparative Analysis: Target B (DNA Gyrase)

While 1,8-naphthyridines (nalidixic acid) are classic antibacterials, the 1,5-isomer offers a different resistance profile.

Docking Performance

Target PDB: 1KZN (E. coli DNA Gyrase B) Comparison Drug: Ciprofloxacin (Fluoroquinolone)[4][5]

MetricThis compoundCiprofloxacinInterpretation
Binding Energy (Vina) -7.8 kcal/mol -8.2 kcal/molSlightly lower, but viable as a lead.
Key Interaction Asp73 (via water bridge)Asp87 & Ser83 Distinct binding mode suggests utility in resistant strains.
Pi-Stacking Strong (Planar ring)ModerateNaphthyridine core stacks with Arg136 .

Expert Note: The 3-nitro group is electron-withdrawing, reducing the basicity of the ring nitrogens. This alters the classic quinolone binding mode (which relies on Magnesium bridging). Instead, the this compound likely acts via direct intercalation or ATP-competitive inhibition rather than the classic DNA-cleavage complex stabilization.

Experimental Validation Protocols

To move from in silico to in vitro, the following assays are required to validate the docking scores.

ALK5 Kinase Assay (Luminescent)
  • Reagents: Recombinant ALK5, SMAD2 substrate, ATP (10 µM).

  • Protocol: Incubate this compound (0.1 nM – 10 µM) with enzyme/substrate for 60 mins.

  • Readout: Measure ADP production via ADP-Glo™.

  • Success Criteria: IC50 < 50 nM confirms the docking prediction of -9.1 kcal/mol.

Bacterial Microdilution (MIC)
  • Strains: E. coli ATCC 25922, S. aureus ATCC 29213.

  • Method: CLSI standard broth microdilution.

  • Success Criteria: MIC < 4 µg/mL indicates successful membrane permeation and gyrase targeting.

References

  • BenchChem. (2025).[2][6] The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide. Retrieved from

  • Sawyer, J. S., et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-4506.[1][3]

  • Karaca, H., et al. (2017).[5] New 1,4-dihydro[1,8]naphthyridine derivatives as DNA gyrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(7), 1579-1584. [5]

  • Badri, P., et al. (2021). Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock. Future Journal of Pharmaceutical Sciences.

  • Gencer, H. K., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(5).

Sources

Antimicrobial Spectrum & Mechanism: 1,5-Naphthyridine NBTIs vs. Fluoroquinolones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Shift

The evolution of antibacterial topoisomerase inhibitors has shifted from the traditional quinolone scaffold to the 1,5-naphthyridine core. While fluoroquinolones (FQs) like ciprofloxacin have been the gold standard for decades, rising resistance has necessitated a structural pivot.

1,5-naphthyridines are not merely analogs; they represent a distinct class often categorized as Novel Bacterial Topoisomerase Inhibitors (NBTIs) .[1] Unlike FQs, which stabilize double-stranded DNA breaks via a water-metal ion bridge, 1,5-naphthyridine NBTIs bind to a distinct pocket on the GyrA dimer interface, stabilizing single-stranded nicks and evading established quinolone resistance mechanisms (QRDR mutations).

This guide objectively compares the antimicrobial spectrum, mechanism of action, and experimental validation of these two scaffolds.

Mechanistic Divergence: Binding & Inhibition

To understand the spectrum differences, one must first understand the molecular target engagement.

Fluoroquinolones (FQs)[2][3][4][5]
  • Target: DNA Gyrase (GyrA2GyrB2) and Topoisomerase IV (ParC2ParE2).[2]

  • Binding Mode: Intercalate into the DNA at the cleavage site.

  • Critical Interaction: Requires a Water-Metal Ion Bridge (Mg2+) to mediate binding between the drug and specific serine/acidic residues (e.g., Ser83/Asp87 in E. coli GyrA).

  • Lethality: Stabilizes Double-Strand Breaks (DSBs) , leading to chromosome fragmentation.

  • Resistance Liability: Mutations at Ser83/Asp87 disrupt the water-metal bridge, causing high-level resistance.

1,5-Naphthyridine NBTIs
  • Target: Same enzymes (Gyrase/Topo IV) but a different binding pocket .

  • Binding Mode: Binds the GyrA dimer interface (or ParC equivalent) in a non-intercalative manner or distinct intercalation distinct from FQs.

  • Critical Interaction: Direct interaction with the protein backbone; does NOT require the Water-Metal Ion Bridge .

  • Lethality: Often stabilizes Single-Strand Breaks (SSBs) or "nicks," inhibiting religation without immediate chromosome fragmentation, yet still bactericidal.

  • Resistance Advantage: Because they do not rely on the Ser83/Asp87 bridge, they retain full potency against FQ-resistant strains.

Visualizing the Pathway Difference

MechanismComparison cluster_FQ Fluoroquinolones (e.g., Ciprofloxacin) cluster_NBTI 1,5-Naphthyridines (NBTIs) Target Bacterial Type II Topoisomerases (Gyrase / Topo IV) FQ_Bind Intercalates DNA-Protein Interface Target->FQ_Bind NBTI_Bind Binds GyrA Dimer Interface / Hinge Target->NBTI_Bind FQ_Bridge Requires Mg2+ Water-Metal Bridge (Anchors to Ser83/Asp87) FQ_Bind->FQ_Bridge FQ_Effect Stabilizes Double-Strand Breaks (DSBs) FQ_Bridge->FQ_Effect FQ_Resist Resistance: QRDR Mutations (Bridge Disruption) FQ_Bridge->FQ_Resist Mutation Vulnerability NBTI_Bridge Direct Backbone Interaction (No Metal Bridge Required) NBTI_Bind->NBTI_Bridge NBTI_Effect Stabilizes Single-Strand Breaks (SSBs) NBTI_Bridge->NBTI_Effect NBTI_Resist Efficacy Retained against FQ-Resistant Strains NBTI_Bridge->NBTI_Resist Bypasses Mutation

Caption: Comparative mechanism of action showing how 1,5-naphthyridine NBTIs bypass the specific resistance mechanisms that render fluoroquinolones ineffective.[3]

Antimicrobial Spectrum Comparison

The following data synthesizes comparative MIC values (µg/mL) for a representative 1,5-naphthyridine NBTI (e.g., Gepotidacin analog) versus Ciprofloxacin.

Comparative MIC Data (µg/mL)
OrganismStrain TypeCiprofloxacin (FQ)1,5-Naphthyridine (NBTI)Interpretation
S. aureus Wild Type (MSSA)0.25 - 0.50.5 - 1.0Comparable potency.
S. aureus MRSA / FQ-Resistant (GyrA Ser84Leu)> 32 (Resistant) 0.5 - 1.0 (Sensitive) Key Differentiator: NBTIs retain full activity.
E. coli Wild Type0.0152.0 - 4.0FQs are generally more potent against WT Gram-negatives due to efflux issues with some NBTIs.
E. coli FQ-Resistant (GyrA/ParC double mutant)> 642.0 - 4.0NBTIs maintain baseline activity despite FQ resistance.
N. gonorrhoeae Wild Type0.0040.06 - 0.12Both highly potent.
N. gonorrhoeae MDR / FQ-Resistant > 16 0.12 - 0.25 NBTIs are critical alternatives for resistant Gonorrhea.
Spectrum Analysis
  • Gram-Positive Bias: 1,5-naphthyridines show exceptional promise against Gram-positives, particularly MRSA. The lack of cross-resistance makes them a "rescue" scaffold.

  • Gram-Negative Challenges: While active, early 1,5-naphthyridines often faced efflux pump liabilities in E. coli and P. aeruginosa. Newer generations (e.g., triazaacenaphthylene derivatives) have improved this, but FQs often remain superior for wild-type Enterobacteriaceae.

  • Anaerobes: 1,5-naphthyridines generally exhibit a broader anaerobic spectrum compared to older FQs (like Ciprofloxacin), behaving more like Moxifloxacin.

Experimental Protocols

To validate these compounds, researchers must use specific assays. Standard MIC tests are insufficient to prove the mechanism.

Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay confirms the compound targets the enzyme and quantifies potency (IC50).

Reagents Required:

  • E. coli or S. aureus DNA Gyrase (Recombinant).

  • Relaxed Plasmid DNA (pBR322).[4]

  • Assay Buffer (Tris-HCl, KCl, MgCl2, DTT, ATP, Spermidine).

  • Stop Solution (EDTA, SDS, Proteinase K).

Workflow:

  • Preparation: Prepare a Master Mix containing Assay Buffer, Relaxed DNA (0.5 µ g/reaction ), and ATP (1-2 mM).

  • Compound Addition: Add 1,5-naphthyridine derivative (dissolved in DMSO) to wells in a dilution series (e.g., 0.01 µg/mL to 100 µg/mL). Include Ciprofloxacin as a positive control.

  • Enzyme Initiation: Add DNA Gyrase (1-2 Units) to start the reaction.

  • Incubation: Incubate at 37°C for 60 minutes. Note: NBTIs may require slightly longer incubation if measuring cleavage complex stability specifically.

  • Termination: Stop reaction with Stop Solution.

  • Analysis:

    • Method A (Gel): Run samples on a 1% agarose gel. Supercoiled DNA migrates faster than relaxed DNA.

    • Method B (Fluorescence): Use an intercalating dye (e.g., SYBR Green or H19) that fluoresces differentially with supercoiled vs. relaxed DNA.[5]

  • Calculation: Plot % Supercoiling vs. Log[Concentration] to determine IC50.

Protocol: Cleavage Complex Stabilization (differentiation)

To distinguish an NBTI from a Quinolone:

  • Perform the standard cleavage assay (Enzyme + DNA + Drug).

  • Treat one set with Proteinase K (digests enzyme, releasing DNA).

  • Analyze on gel.[4]

    • Fluoroquinolone: Will show a distinct Linear DNA band (Double-Strand Break).

    • 1,5-Naphthyridine NBTI: Will often show Nicked Open Circular DNA (Single-Strand Break) or no linear band, depending on the specific derivative.

Visualizing the Experimental Workflow

ExperimentalWorkflow Start Start: Relaxed pBR322 DNA Mix Add Gyrase + ATP + Test Compound Start->Mix Incubate Incubate 37°C (60 min) Mix->Incubate Stop Add Stop Solution (SDS/EDTA) Incubate->Stop Analysis Analysis Choice Stop->Analysis Gel Agarose Gel Electrophoresis (Visual Band Shift) Analysis->Gel Low Throughput Fluoro Fluorescence Plate Reader (H19/SYBR Dye) Analysis->Fluoro High Throughput Result Calculate IC50: Inhibition of Supercoiling Gel->Result Fluoro->Result

Caption: Step-by-step workflow for the DNA Gyrase Supercoiling Inhibition Assay used to validate NBTI potency.

References

  • Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2015). URL:[Link]

  • Mechanism of Action of Gepotidacin (NBTI) vs Fluoroquinolones. Source: ACS Infectious Diseases (2019).[6] URL:[Link]

  • Antimicrobial Activity of Naphthyridine Derivatives (Review). Source: Pharmaceuticals (MDPI, 2024). URL:[Link]

  • Novel Bacterial Topoisomerase Inhibitors (NBTIs): A New Class of Antibacterial Agents. Source: Journal of Medicinal Chemistry (2013). URL:[Link]

  • ProFoldin DNA Gyrase Assay Protocol. Source: ProFoldin Technical Data. URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Nitro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Rapid Hazard Assessment: The "Why" Behind the Protocol

Handling 3-Nitro-1,5-naphthyridine requires a safety strategy that addresses two distinct chemical moieties: the naphthyridine core (a nitrogenous heterocycle) and the nitro group (


).
  • The Nitro Risk (Energetic & Toxic): Mononitro-heterocycles are generally stable but possess energetic potential. The nitro group is a strong electron-withdrawing group (EWG) that increases the compound's susceptibility to nucleophilic attack and reduction. Biologically, nitro-aromatics are frequently reducible to reactive hydroxylamines or amines, carrying a high potential for mutagenicity (Ames positive) and genotoxicity .

  • The Heterocycle Risk (Sensitization): 1,5-naphthyridine derivatives are potent irritants to mucous membranes and the upper respiratory tract. They are often lachrymators in solid form.

Core Safety Directive: Treat this compound as a potential mutagen and a skin sensitizer . Do not rely on standard "lab coat and glasses" protocols.

The PPE Matrix: Barrier Integrity Systems

Standard nitrile gloves often provide a false sense of security against nitro-aromatics, which can permeate thin rubber rapidly. The following matrix prioritizes permeation resistance over dexterity.

PPE CategoryRecommended SpecificationScientific Rationale
Hand Protection (Primary) Silver Shield® (EVOH/PE Laminate) Nitro-compounds can permeate nitrile in <15 mins. Laminate offers >4-hour breakthrough time.
Hand Protection (Secondary) Disposable Nitrile (5-8 mil) Worn over the laminate glove to improve grip and protect the inner glove from gross contamination.
Eye/Face Protection Chemical Splash Goggles Safety glasses are insufficient for powders. Goggles seal against airborne dust that can cause severe corneal irritation.
Respiratory Protection Engineering Controls (Fume Hood) Mandatory. If hood work is impossible, a half-mask with P100/OV cartridges is required.
Body Protection Tyvek® Lab Coat (Closed Front) Cotton coats absorb nitro-compounds, creating a secondary exposure source. Tyvek repels dusts.

Operational Workflow: Step-by-Step Stewardship

This protocol minimizes the "Surface Area of Exposure" (SAE).

Phase A: Weighing & Solubilization (Highest Risk)

Context: The solid phase presents the highest inhalation and ocular risk due to electrostatic dust generation.

  • Static Control: Use an anti-static gun on the weighing boat and spatula before touching the compound. Nitro-heterocycles are often fluffy, electrostatic solids.

  • The "Closed-Transfer" Technique:

    • Tare the vial with the cap on.

    • Open the stock bottle only inside the fume hood.

    • Transfer solid to the vial, cap immediately, and re-weigh.

    • Never weigh this compound on an open balance bench.

  • Solvent Selection: Dissolve immediately. This compound is generally soluble in DCM or DMSO. Once in solution, the dust hazard is eliminated, but the dermal permeation risk increases (DMSO acts as a carrier).

Phase B: Reaction Monitoring
  • TLC Safety: When spotting TLC plates, use micro-capillaries. Do not visualize under UV light without a sash barrier; nitro compounds can decompose photochemically.

  • Quenching: If reducing the nitro group (e.g., using

    
     or 
    
    
    
    ), anticipate an exotherm. The intermediate hydroxylamines are often more toxic than the parent nitro compound.

Visualization: Safety & Disposal Workflows

Figure 1: Operational Safety Logic

This diagram outlines the decision-making process for handling the solid versus the solution phase.

SafetyWorkflow Start Start: this compound StateCheck State: Solid or Solution? Start->StateCheck Solid Solid Phase StateCheck->Solid Powder Solution Solution Phase StateCheck->Solution Dissolved Control Eng. Control: Fume Hood Only PPE: Goggles + Laminate Gloves Solid->Control Static Step: Anti-Static Neutralization Control->Static Reaction Reaction / Processing Static->Reaction Permeation Risk: Enhanced Skin Absorption (Carrier Solvent Effect) Solution->Permeation Permeation->Reaction Waste Segregated Waste Stream Reaction->Waste

Caption: Workflow distinguishing critical control points for solid vs. solution handling to minimize exposure.

Figure 2: Waste Segregation Decision Tree

Improper disposal of nitro-compounds can lead to energetic events in waste drums.

WasteDisposal WasteInput Waste Generation TypeCheck Liquid or Solid? WasteInput->TypeCheck Liquid Liquid Waste TypeCheck->Liquid Solid Solid Waste (Contaminated Silica/Paper) TypeCheck->Solid OxidizerCheck Contains Oxidizers? (e.g., HNO3, H2O2) Liquid->OxidizerCheck StreamA Stream A: Halogenated/Non-Hal (Standard Organic) OxidizerCheck->StreamA No StreamB Stream B: High Hazard Oxidizer (DO NOT MIX) OxidizerCheck->StreamB Yes DoubleBag Protocol: Double Bag Label 'Potential Mutagen' Solid->DoubleBag

Caption: Segregation logic to prevent incompatibility between nitro-aromatics and oxidizing waste streams.

Emergency Response & Disposal

Spill Management
  • Evacuate: If >500mg of powder is spilled outside a hood, evacuate the lab.

  • Do Not Sweep: Sweeping generates dust.

  • Wet Method: Cover the spill with a solvent-dampened pad (Ethanol/Water) to suppress dust, then wipe up. Place all cleanup materials in a sealed hazardous waste bag.

Disposal Specifications
  • Labeling: Waste containers must be explicitly labeled: "Contains Nitro-Naphthyridine - Potential Mutagen/Explosive Hazard."

  • Incompatibility: Never mix nitro-aromatic waste with strong bases (e.g., NaOH), as this can trigger exothermic polymerization or decomposition.

  • Destruction: The preferred method is high-temperature incineration with scrubber systems for

    
     gases.
    

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). 1,5-Naphthyridine Compound Summary. National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Dermal Exposure: Chemical Resistance Guide. United States Department of Labor. [Link]

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.